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  • Product: 1-(2-Fluoro-4-nitrophenyl)homopiperazine
  • CAS: 392660-27-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 1-(2-Fluoro-4-nitrophenyl)homopiperazine

Executive Summary In the landscape of modern drug discovery, bifunctional building blocks are the architectural foundation of complex therapeutics. 1-(2-Fluoro-4-nitrophenyl)homopiperazine (CAS: 392660-27-4)[1] is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks are the architectural foundation of complex therapeutics. 1-(2-Fluoro-4-nitrophenyl)homopiperazine (CAS: 392660-27-4)[1] is a highly versatile, commercially available intermediate that bridges the structural gap between classic small-molecule inhibitors and advanced modalities like Proteolysis Targeting Chimeras (PROTACs)[2].

Featuring a 1,4-diazepane (homopiperazine) ring coupled to an electron-deficient fluorinated nitrobenzene moiety, this compound offers orthogonal reactivity. The secondary amine of the homopiperazine allows for immediate functionalization (e.g., alkylation, amidation), while the nitro group serves as a masked aniline, ready to be reduced and coupled to target-binding ligands[3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of 1-(2-Fluoro-4-nitrophenyl)homopiperazine is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the ortho-fluorine atom (relative to the homopiperazine) significantly influences the torsional angle of the aromatic-amine bond, impacting the overall 3D conformation of downstream drug candidates.

PropertyValue
Chemical Name 1-(2-Fluoro-4-nitrophenyl)homopiperazine[1]
IUPAC Name 1-(2-fluoro-4-nitrophenyl)-1,4-diazepane[4]
CAS Registry Number 392660-27-4[1]
Molecular Formula C₁₁H₁₄FN₃O₂[4]
Molecular Weight 239.25 g/mol [4]
Physical State Solid (Melting Point ~73 °C)[5]
SMILES String O=C1=CC=C(N2CCCNCC2)C(F)=C1[5]
InChI Key BSSBZGVNKLRQEL-UHFFFAOYSA-N[4]
Transport Hazard Class Class 8 (Corrosive, Solid, N.O.S.)[1]

Chemical Reactivity & Mechanistic Pathways

The synthesis and utility of this compound are governed by Nucleophilic Aromatic Substitution (SNAr) . The precursor to this building block is typically 1,2-difluoro-4-nitrobenzene .

The Causality of Regioselectivity

When 1,2-difluoro-4-nitrobenzene is reacted with homopiperazine, the substitution is highly regioselective. The nitro group at position 4 exerts a profound electron-withdrawing effect via both induction and resonance.

  • The fluorine at position 1 is para to the nitro group, allowing the negative charge of the Meisenheimer intermediate to be fully delocalized onto the nitro group's oxygen atoms.

  • The fluorine at position 2 is meta to the nitro group, meaning it only benefits from inductive stabilization, which is significantly weaker.

Consequently, the homopiperazine nucleophile exclusively attacks position 1, displacing the para-fluorine and yielding 1-(2-fluoro-4-nitrophenyl)homopiperazine[2].

SNAr_Mechanism SM1 1,2-Difluoro-4-nitrobenzene (Electrophile) INT Meisenheimer Complex (Transition State) SM1->INT Nucleophilic Attack (at C1 position) SM2 Homopiperazine (Nucleophile) SM2->INT PROD 1-(2-Fluoro-4-nitrophenyl)homopiperazine (Product) INT->PROD Fluoride Elimination (Restores Aromaticity)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway governed by para-nitro activation.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale to guide the researcher.

Protocol A: SNAr Synthesis of the Scaffold

Adapted from standard heterobifunctional degrader synthesis workflows[3].

  • Reagent Preparation: Dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq) and homopiperazine (1.1 eq) in anhydrous acetonitrile (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the hydrofluoric acid (HF) byproduct. This prevents the protonation of the homopiperazine, ensuring it remains highly nucleophilic.

  • Reaction Execution: Warm the mixture to room temperature and stir for 16 hours. Monitor via TLC (DCM:MeOH 9:1). The strong activation by the nitro group allows this reaction to proceed without exogenous heating.

  • Workup & Validation: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. The aqueous wash removes DIPEA salts and unreacted homopiperazine. Dry the organic layer over Na₂SO₄ and concentrate to yield the product as a yellow solid.

Protocol B: Catalytic Hydrogenation (Nitro to Aniline)

To utilize the phenyl ring for downstream coupling, the nitro group must be reduced to an amine.

  • Setup: Dissolve the Boc-protected 1-(2-Fluoro-4-nitrophenyl)homopiperazine in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an argon atmosphere.

  • Reduction: Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 4 hours.

    • Causality: Mild 1 atm H₂ with Pd/C selectively reduces the nitro group to an aniline without causing hydrodefluorination (cleavage of the C-F bond), which is a common side reaction under harsher reductive conditions.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Evaporate the filtrate to isolate the pure aniline intermediate.

Downstream Applications in Drug Discovery

The true value of 1-(2-Fluoro-4-nitrophenyl)homopiperazine lies in its application as a rigid, vector-directing linker in Targeted Protein Degradation (TPD) [2].

In the development of clinical-grade PROTACs (such as those targeting BRD9 or Androgen Receptors), the homopiperazine ring provides a 3D spatial extension that differs favorably from standard piperazines, often improving the solubility and pharmacokinetic (PK) profile of the degrader[3]. The workflow below illustrates how this compound is integrated into a PROTAC synthesis pipeline.

PROTAC_Workflow Step1 1-(2-Fluoro-4-nitrophenyl)homopiperazine Step2 Boc-Protection of Homopiperazine N-terminus Step1->Step2 Chemoselectivity Step3 Catalytic Hydrogenation (Nitro -> Aniline) Step2->Step3 Pd/C, H2 (1 atm) Step4 Amide Coupling with Target Protein Ligand Step3->Step4 HATU / DIPEA Step5 Boc Deprotection & E3 Ligase Linker Attachment Step4->Step5 Acidic Cleavage (TFA)

Figure 2: Workflow for utilizing the compound as a bifunctional linker in PROTAC synthesis.

Handling, Safety, and Regulatory Guidelines

As a free amine with an electron-deficient aromatic ring, 1-(2-Fluoro-4-nitrophenyl)homopiperazine is classified under Transport Hazard Class 8 [1].

  • Corrosivity: The compound is a solid corrosive and an irritant. It must be handled in a certified fume hood with appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

  • Storage: Store at 2–8 °C in a tightly sealed container, protected from light and moisture, to prevent oxidative degradation of the secondary amine.

References

  • [4] Fisher Scientific. CAS RN 392660-27-4 - 1-(2-Fluoro-4-nitrophenyl)homopiperazine. Source: fishersci.it. URL: [Link]

  • [2] Acharyya, R. K., et al. "An Update on Clinically Advanced PROTAC Degraders and Their Synthesis." Molecules, 2025. Source: mdpi.com. URL: [Link]

  • [3] Jackson, K. L., et al. "Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9." Journal of Medicinal Chemistry, 2025. Source: acs.org. URL: [Link]

Sources

Exploratory

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(2-Fluoro-4-nitrophenyl)homopiperazine

Abstract The compound 1-(2-Fluoro-4-nitrophenyl)homopiperazine is a novel chemical entity with an undisclosed mechanism of action.[1][2] Its structure, containing a homopiperazine core and a fluoronitrophenyl moiety, sug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The compound 1-(2-Fluoro-4-nitrophenyl)homopiperazine is a novel chemical entity with an undisclosed mechanism of action.[1][2] Its structure, containing a homopiperazine core and a fluoronitrophenyl moiety, suggests potential interactions with central nervous system (CNS) targets. Homopiperazine derivatives have demonstrated a wide range of pharmacological activities, including modulation of dopamine and serotonin receptors and even proteasome inhibition.[3][4] Similarly, the phenylpiperazine scaffold is a well-established pharmacophore in drugs targeting neurotransmitter systems.[5][6][7] This guide presents a systematic, multi-phased in vitro strategy designed to de-orphanize this compound. By progressing from broad target screening to specific functional characterization, this workflow provides a robust framework for identifying its primary molecular target(s), quantifying its interaction, and elucidating the downstream cellular consequences, thereby establishing a comprehensive pharmacological profile.

Rationale and Strategic Overview

Given the absence of pharmacological data for 1-(2-Fluoro-4-nitrophenyl)homopiperazine, a hypothesis-driven, tiered approach is essential for an efficient and comprehensive investigation. The structural motifs present in the molecule serve as our primary guide. The piperazine and homopiperazine cores are privileged scaffolds in medicinal chemistry, frequently associated with high affinity for G-protein coupled receptors (GPCRs) and monoamine transporters.[6][8] Therefore, our investigation will prioritize these target classes.

This guide is structured into three investigative phases:

  • Phase I: Broad-Spectrum Target Profiling. The initial objective is to cast a wide net to identify potential high-affinity interactions from a large panel of CNS-related targets. This unbiased screen is critical for identifying primary target candidates and potential off-target liabilities early in the discovery process.

  • Phase II: Target Validation and Quantitative Affinity Determination. Following the identification of "hits" from Phase I, this phase focuses on confirming these interactions and precisely quantifying the compound's binding affinity (Kᵢ) through rigorous radioligand binding assays.

  • Phase III: Functional Characterization and Cellular Impact. With a validated target and known affinity, the final phase aims to determine the functional nature of the interaction (e.g., agonist, antagonist) and its downstream consequences on cellular signaling pathways and overall cell health.

This structured workflow ensures that each experimental step is informed by the last, creating a self-validating system that builds from broad observations to a specific, detailed mechanistic understanding.

Phase I: Broad-Spectrum Target Profiling

The causality behind initiating with a broad screen lies in its efficiency. Attempting to guess a specific target is resource-intensive and prone to confirmation bias. A comprehensive panel screen provides an unbiased overview of the compound's promiscuity and selectivity, guiding all subsequent, more focused research.

Experimental Design: Receptor and Transporter Screening

A. Comprehensive Radioligand Binding Panel: The compound will be screened at a single, high concentration (e.g., 10 µM) against a panel of at least 40-50 CNS receptors and ion channels. This panel should minimally include subtypes of serotonin, dopamine, adrenergic, muscarinic, and opioid receptors. The output, typically expressed as percent inhibition of radioligand binding, will identify initial targets of interest.

B. Monoamine Transporter Uptake Inhibition Assay: The ability of the compound to inhibit the reuptake of key neurotransmitters will be assessed. This functional screen measures the inhibition of radiolabeled substrates (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine) into cells expressing the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[9][10][11]

Data Presentation and Interpretation

Results from the binding panel will be tabulated to clearly identify primary hits. A common threshold for a "hit" is >50% inhibition at the screening concentration.

Table 1: Hypothetical Phase I Target Screening Results for 1-(2-Fluoro-4-nitrophenyl)homopiperazine at 10 µM

Target ClassSpecific TargetRadioligand Used% Inhibition
Serotonin 5-HT₂ₐ[³H]Ketanserin89%
5-HT₁ₐ[³H]8-OH-DPAT15%
5-HT₇[³H]LSD72%
Dopamine D₂[³H]Spiperone58%
D₃[³H]7-OH-DPAT35%
Transporter SERT[³H]Serotonin Uptake92%
DAT[³H]Dopamine Uptake45%
NET[³H]NE Uptake28%

Interpretation: Based on this hypothetical data, the compound shows strong interaction with the 5-HT₂ₐ and 5-HT₇ receptors, moderate interaction with the D₂ receptor, and potent inhibition of the serotonin transporter (SERT). These "hits" become the focus of Phase II.

Workflow Visualization

Phase1_Workflow cluster_0 Phase I: Broad-Spectrum Target Profiling Compound 1-(2-Fluoro-4-nitrophenyl)homopiperazine Screening High-Concentration Screen (10 µM) Compound->Screening Panel Radioligand Binding Panel (>40 CNS Receptors) Screening->Panel Transporter Monoamine Transporter Uptake Assay (DAT, SERT, NET) Screening->Transporter Analysis Data Analysis (% Inhibition > 50%?) Panel->Analysis Transporter->Analysis Hits Validated 'Hits' (e.g., 5-HT2A, 5-HT7, D2, SERT) Analysis->Hits Yes NoHits No Significant Hits Analysis->NoHits No Phase_II Phase_II Hits->Phase_II

Caption: Phase I workflow for initial target identification.

Phase II: Target Validation and Quantitative Affinity

The primary goal of this phase is to move from qualitative "hits" to quantitative, high-confidence data. We will determine the precise binding affinity (Kᵢ) of the compound for each validated target. This parameter is fundamental for understanding the compound's potency and for designing subsequent functional experiments.

Experimental Design: Competitive Binding Assays

For each target identified in Phase I (e.g., 5-HT₂ₐ, 5-HT₇, D₂, SERT), a competitive radioligand binding assay will be performed.[12][13] This involves incubating cell membranes expressing the target receptor with a fixed concentration of a specific high-affinity radioligand, alongside increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its IC₅₀ (the concentration that inhibits 50% of radioligand binding).

Data Presentation and Interpretation

The data are plotted as a sigmoidal dose-response curve. Non-linear regression analysis is used to determine the IC₅₀ value. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Table 2: Hypothetical Phase II Binding Affinity Data

TargetRadioligand UsedKᵢ (nM) of CompoundInterpretation
5-HT₂ₐ[³H]Ketanserin15.2 ± 1.8High Affinity
5-HT₇[³H]LSD85.6 ± 9.3Moderate Affinity
D₂[³H]Spiperone250.1 ± 22.5Low Affinity
SERT[³H]Citalopram8.9 ± 1.1High Affinity

Interpretation: The compound displays high, nanomolar affinity for the 5-HT₂ₐ receptor and the serotonin transporter. Its affinity for the 5-HT₇ receptor is moderate, and its affinity for the D₂ receptor is comparatively low. This data strongly suggests that the primary mechanisms of action involve the 5-HT₂ₐ receptor and SERT.

Detailed Protocol: 5-HT₂ₐ Receptor Competitive Binding Assay
  • Preparation: Thaw cryopreserved cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor on ice.

  • Assay Buffer: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Compound Dilution: Perform a serial dilution of 1-(2-Fluoro-4-nitrophenyl)homopiperazine in assay buffer to create a range of concentrations (e.g., from 0.1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound dilutions or vehicle (for total binding) or a high concentration of a known antagonist like ketanserin (for non-specific binding).

    • [³H]Ketanserin at a final concentration approximately equal to its Kₔ (e.g., 1-2 nM).

    • Cell membranes (e.g., 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Phase III: Functional Characterization and Cellular Impact

Binding affinity does not describe the functional consequence of the drug-target interaction. This phase uses cell-based assays to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator.[14][15][16][17] Based on the high-affinity hits from Phase II (5-HT₂ₐ and SERT), we will prioritize functional assays for these targets.

Experimental Design: Functional Assays

A. 5-HT₂ₐ Receptor Functional Assays: The 5-HT₂ₐ receptor is a Gq-coupled GPCR. Its activation leads to the stimulation of phospholipase C, resulting in the production of inositol phosphates (IP) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[18]

  • Calcium Mobilization Assay: Cells expressing the 5-HT₂ₐ receptor will be loaded with a calcium-sensitive fluorescent dye. The compound will be added, and changes in fluorescence will be measured to detect agonist activity. To test for antagonism, cells will be pre-incubated with the test compound before the addition of a known agonist like serotonin.

  • β-Arrestin Recruitment Assay: This assay determines if receptor activation leads to the recruitment of β-arrestin, a key protein in GPCR signaling and desensitization.[19] This is particularly useful for identifying "biased agonists" that preferentially activate one pathway over another.

B. SERT Functional Assay (Neurotransmitter Uptake): This is the same assay used in Phase I but performed with a full dose-response curve to precisely quantify the compound's potency (IC₅₀) for inhibiting serotonin uptake.[10][20]

C. Cellular Viability Assay: To ensure the observed effects are not due to general toxicity, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) will be performed in a relevant cell line (e.g., HEK293 or a neuronal cell line).

Data Presentation and Interpretation

Functional data are presented as dose-response curves, from which potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ) are derived.

Table 3: Hypothetical Phase III Functional Data Summary

Assay TypeTargetResultPotency (nM)Efficacy (% of Serotonin)
Calcium Mobilization (Agonist)5-HT₂ₐNo significant activation>10,000<5%
Calcium Mobilization (Antagonist)5-HT₂ₐPotent inhibition of serotonin responseIC₅₀ = 25.4N/A
Serotonin Uptake InhibitionSERTPotent inhibition of serotonin uptakeIC₅₀ = 9.5N/A
Cell Viability (MTT Assay)HEK293No significant cytotoxicity below 30 µMCC₅₀ >30,000N/A

Interpretation: The compound is a potent antagonist of the 5-HT₂ₐ receptor and a potent inhibitor of the serotonin transporter. It shows no agonist activity at the 5-HT₂ₐ receptor and is not overtly cytotoxic at concentrations where it is pharmacologically active. This dual mechanism is characteristic of some antidepressant and atypical antipsychotic drugs.

Signaling Pathway and Workflow Visualization

Phase3_Pathway cluster_pathway Hypothesized 5-HT2A Antagonist Mechanism Compound 1-(2-Fluoro-4-nitrophenyl) homopiperazine Receptor 5-HT2A Receptor Compound->Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release

Caption: Postulated mechanism of 5-HT₂ₐ receptor antagonism.

Integrated Conclusion

This systematic in vitro investigation provides a clear and logical path to defining the mechanism of action for 1-(2-Fluoro-4-nitrophenyl)homopiperazine. Based on our hypothetical results, the compound emerges as a potent 5-HT₂ₐ receptor antagonist and serotonin transporter inhibitor. This dual-action profile is a well-recognized pharmacological strategy for treating complex neuropsychiatric disorders. The high affinity and functional potency at these two targets, combined with lower affinity for other receptors and a favorable cytotoxicity profile, would strongly suggest this is its primary, therapeutically relevant mechanism of action in vitro. This foundational knowledge is critical for guiding any further preclinical and clinical development.

References

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  • Schihada, H., Ladds, G., & Bdioui, S. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences.[17]

  • Bylund, D. B., & Toews, M. L. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI.[13]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hemberger, M., & Sitte, H. H. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed.[10]

  • Sitte, H. H., & Freissmuth, M. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.[11]

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  • Simmler, L. D., Liechti, M. E., & Luethi, D. (2018, October 15). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology.[21]

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  • Revvity. (n.d.). Receptor-Ligand Binding Assays. Retrieved from Revvity website.[24]

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Sources

Foundational

A Comprehensive Guide to the Crystal Structure Analysis of 1-(2-Fluoro-4-nitrophenyl)homopiperazine: From Synthesis to Structural Insights for Drug Discovery

This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the single-crystal X-ray structure of 1-(2-Fluoro-4-nitrophenyl)homopiperazine. This molecule is of significant intere...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the single-crystal X-ray structure of 1-(2-Fluoro-4-nitrophenyl)homopiperazine. This molecule is of significant interest in medicinal chemistry, serving as a valuable scaffold for the development of novel therapeutics.[1] Understanding its three-dimensional structure at the atomic level is paramount for rational drug design, enabling the optimization of its pharmacological properties.[2][3][4] This document details the necessary steps from chemical synthesis and crystallization to data collection, structure refinement, and in-depth analysis of intermolecular interactions, providing researchers, scientists, and drug development professionals with a robust framework for the crystallographic analysis of similar small molecules.

Introduction: The Significance of Structural Analysis

1-(2-Fluoro-4-nitrophenyl)homopiperazine is a heterocyclic compound that integrates several key pharmacophoric features: a homopiperazine ring, a flexible seven-membered ring that can adopt various conformations, and a substituted phenyl ring containing a fluorine atom and a nitro group, which can participate in various intermolecular interactions.[1] These features make it a promising starting point for synthesizing bioactive molecules, particularly as ligands for neurotransmitter receptors.[1]

X-ray crystallography is the definitive method for determining the absolute configuration and three-dimensional structure of a molecule at atomic resolution.[3][4] The resulting structural information is crucial for:

  • Elucidating Molecular Conformation: Understanding the precise shape of the molecule, which is critical for its interaction with biological targets.

  • Identifying Intermolecular Interactions: Mapping the non-covalent forces that govern how molecules pack in a crystal lattice, which can provide insights into crystal stability, solubility, and potential protein-ligand interactions.

  • Structure-Based Drug Design (SBDD): Using the atomic coordinates of the molecule to design more potent and selective analogs that can bind more effectively to a target protein.[2][5]

This guide will follow the complete workflow for the crystal structure analysis of the title compound, providing both theoretical background and practical protocols.

Synthesis and Crystallization: Obtaining Diffraction-Quality Crystals

The first and often most challenging step in a crystal structure analysis is obtaining a single crystal of suitable size and quality. This process begins with the synthesis of the compound, followed by a systematic exploration of crystallization conditions.

Proposed Synthesis of 1-(2-Fluoro-4-nitrophenyl)homopiperazine

A plausible and efficient method for the synthesis of 1-(2-Fluoro-4-nitrophenyl)homopiperazine is through a nucleophilic aromatic substitution (SNAr) reaction.[6][7] This reaction typically involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile, in this case, the secondary amine of homopiperazine.

Synthesis_Workflow reagent1 1,2-Difluoro-4-nitrobenzene reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 Homopiperazine reagent2->reaction product 1-(2-Fluoro-4-nitrophenyl)homopiperazine reaction->product Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat

Caption: Synthetic workflow for 1-(2-Fluoro-4-nitrophenyl)homopiperazine.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of homopiperazine (1.2 equivalents) in dimethyl sulfoxide (DMSO), add potassium carbonate (K2CO3) (2.5 equivalents) as a base.

  • Addition of Aryl Halide: Slowly add a solution of 1,2-difluoro-4-nitrobenzene (1.0 equivalent) in DMSO to the reaction mixture. The fluorine atom ortho to the electron-withdrawing nitro group is highly activated towards nucleophilic attack.

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by column chromatography or recrystallization to obtain the pure compound.

Crystallization

Growing single crystals suitable for X-ray diffraction requires a systematic screening of various solvents and crystallization techniques. The goal is to achieve a state of supersaturation from which the molecule slowly precipitates in an ordered crystalline form.

Common Crystallization Techniques for Small Molecules: [8][9][10]

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, which increases the concentration and induces crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open container, which is then sealed in a larger vessel containing a "precipitant" or "anti-solvent" in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[8]

  • Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.

Vapor_Diffusion_Setup cluster_beaker Sealed Beaker cluster_legend Process well Reservoir of Anti-solvent drop Hanging Drop: Solution of Compound well:s->drop:n Vapor Diffusion p1 Vapor Diffusion p2 Reduced Solubility p3 Crystal Growth

Caption: Diagram of a hanging drop vapor diffusion crystallization setup.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Test the solubility of a small amount of purified 1-(2-Fluoro-4-nitrophenyl)homopiperazine in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). An ideal solvent is one in which the compound is moderately soluble at room temperature or highly soluble at an elevated temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained, its three-dimensional structure can be determined by analyzing how it diffracts a beam of X-rays.

XRD_Workflow crystal Single Crystal Selection and Mounting data_collection X-ray Diffraction Data Collection crystal->data_collection data_processing Data Processing (Integration, Scaling, Merging) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation and Analysis refinement->validation cif Generation of CIF File validation->cif

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[11][12]

Key Parameters for Data Collection:

  • X-ray Source: Commonly copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) radiation.

  • Temperature: Typically 100 K.

  • Detector: A CCD or CMOS detector.

  • Data Collection Strategy: A series of scans are performed to collect a complete and redundant dataset, ensuring accurate measurement of the intensities of as many unique reflections as possible.[13]

Data Processing and Structure Solution

The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. This processed data is then used to solve the "phase problem" and generate an initial electron density map of the unit cell.[10]

Software such as SHELXS (part of the SHELX suite) or Olex2 is commonly used for structure solution, often employing "direct methods" which use statistical relationships between reflection intensities to determine the phases.[14][15][16][17][18]

Structure Refinement

The initial model obtained from the structure solution is refined using a least-squares method. In this iterative process, the atomic coordinates, and atomic displacement parameters (which describe the thermal motion of the atoms) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). The quality of the final model is assessed by the R-factor, with lower values indicating a better fit.

Analysis and Interpretation of the Crystal Structure

With a refined crystal structure, a wealth of information about the molecule's geometry and its interactions with neighboring molecules can be extracted.

Molecular Conformation

The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles. For 1-(2-Fluoro-4-nitrophenyl)homopiperazine, key conformational features to analyze include:

  • Homopiperazine Ring Conformation: The seven-membered homopiperazine ring is flexible and can adopt several conformations, such as a chair, boat, or twist-boat. The observed conformation in the crystal is a result of minimizing intramolecular steric strain and maximizing favorable intermolecular interactions.

  • Orientation of the Phenyl Ring: The torsion angle between the homopiperazine ring and the attached 2-fluoro-4-nitrophenyl group determines the overall shape of the molecule.

Table 1: Hypothetical Crystallographic Data for 1-(2-Fluoro-4-nitrophenyl)homopiperazine

ParameterValue
Chemical formulaC11H14FN3O2
Formula weight239.25 g/mol
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)98.5
Volume (Å3)1200.1
Z4
Calculated density (g/cm3)1.325
R1 [I > 2σ(I)]0.045
wR2 (all data)0.120

Note: This data is hypothetical and serves as an example of what would be reported in a crystallographic study.

Intermolecular Interactions and Hirshfeld Surface Analysis

In the solid state, molecules are held together by a network of non-covalent interactions. Identifying and understanding these interactions is crucial for predicting crystal packing and physical properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[19][20][21][22]

The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where a molecule's electron density dominates. The surface can be color-coded based on various properties, such as d_norm, which highlights regions of close intermolecular contact.

Experimental Protocol: Hirshfeld Surface Analysis

  • Input Data: A Crystallographic Information File (CIF) from the refined crystal structure is required.

  • Software: The analysis is typically performed using the CrystalExplorer software.[20]

  • Hirshfeld Surface Generation: Import the CIF file into CrystalExplorer and generate the Hirshfeld surface for the molecule of interest.

  • Surface Property Mapping: Map properties like d_norm onto the surface. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

  • 2D Fingerprint Plots: Generate 2D fingerprint plots, which are histograms of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. These plots provide a quantitative summary of the different types of intermolecular contacts.

Table 2: Potential Intermolecular Interactions in the Crystal Structure

Interaction TypeDonorAcceptorDescription
N-H···O Hydrogen BondHomopiperazine N-HNitro group OA strong, directional interaction that is likely to be a primary driver of the crystal packing.
C-H···O Hydrogen BondPhenyl/Aliphatic C-HNitro group OWeaker hydrogen bonds that contribute to the overall stability of the crystal lattice.
C-H···F Hydrogen BondPhenyl/Aliphatic C-HFluoro group FWeak interactions involving the fluorine atom.
π-π StackingPhenyl ringPhenyl ringInteractions between the electron-rich aromatic rings of adjacent molecules.

Implications for Drug Development

The detailed structural information obtained from this analysis is invaluable for the drug development process.[5][23] By understanding the three-dimensional structure and key interaction points of 1-(2-Fluoro-4-nitrophenyl)homopiperazine, medicinal chemists can:

  • Design Focused Libraries: Synthesize analogs with modifications aimed at enhancing interactions with a specific biological target. For example, if a hydrogen bond with the nitro group is found to be crucial for crystal packing, it might also be important for binding to a receptor's active site.

  • Improve Physicochemical Properties: The crystal packing can influence properties like solubility and melting point. Understanding the packing can help in the selection of optimal solid forms or in the design of molecules with more favorable properties.

  • Build Pharmacophore Models: The conformation observed in the crystal can be used as a starting point for developing a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity.

Data Deposition

To ensure the integrity and accessibility of scientific data, it is standard practice to deposit the final crystallographic data (including the CIF file) in a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[24][25][26][27] Deposition ensures that the data is preserved and can be accessed by other researchers for verification, further analysis, and to build upon existing knowledge.

Conclusion

The crystal structure analysis of 1-(2-Fluoro-4-nitrophenyl)homopiperazine provides a definitive snapshot of its molecular architecture and the forces that govern its self-assembly in the solid state. This in-depth technical guide outlines the complete workflow, from the rational synthesis and meticulous crystallization of the compound to the sophisticated techniques of X-ray diffraction and Hirshfeld surface analysis. The insights gained from such an analysis are not merely academic; they form a critical foundation for the rational design of new and improved therapeutic agents, demonstrating the indispensable role of crystallography in modern drug discovery.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

  • Becker Medical Library, Washington University. (n.d.). CCDC – Cambridge Structural Database. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. [Link]

  • International Union of Crystallography. (n.d.). The Importance of Crystal Structure Prediction for Developing Drug Molecules. [Link]

  • Royal Society of Chemistry. (n.d.). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. [Link]

  • National Institutes of Health. (n.d.). The role of crystallography in drug design. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]

  • Unknown. (n.d.). Crystallization of Small Molecules. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • MDPI. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. [Link]

  • re3data.org. (2026). Cambridge Structural Database. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • ResearchGate. (2025). The Role of Crystallography in Drug Design. [Link]

  • ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

  • Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography. [Link]

  • ChemRxiv. (n.d.). Crystallization of Small Molecules in Lyotropic Liquid Crystals. [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]

  • OlexSys. (2025). Overview. [Link]

  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • OlexSys. (n.d.). Olex2. [Link]

  • SciSpace. (n.d.). OLEX2: a complete structure solution, refinement and analysis program. [Link]

  • National Institutes of Health. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. [Link]

  • University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • OlexSys. (2021). Notes on OLEX2-1.5. [Link]

  • ResearchGate. (n.d.). (PDF) OLEX2: A complete structure solution, refinement and analysis program. [Link]

  • International Union of Crystallography. (n.d.). Data-collection strategies. [Link]

  • LookChem. (n.d.). Cas 392660-27-4,1-(2-FLUORO-4-NITROPHENYL)HOMOPIPERAZINE. [Link]

  • National Institutes of Health. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Institutes of Health. (n.d.). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 1-(2-Fluoro-4-nitrophenyl)homopiperazine: Molecular Weight, Solubility, and Formulation Strategies

As a Senior Application Scientist overseeing early-phase compound characterization, I approach the physicochemical profiling of pharmaceutical intermediates not merely as a data collection exercise, but as a foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-phase compound characterization, I approach the physicochemical profiling of pharmaceutical intermediates not merely as a data collection exercise, but as a foundational step in rational drug design. 1-(2-Fluoro-4-nitrophenyl)homopiperazine (also known as 1-(2-fluoro-4-nitrophenyl)-1,4-diazepane) is a highly versatile synthetic building block. Understanding its exact molecular weight and phase-dependent solubility is critical for optimizing downstream synthetic workflows, purification protocols, and eventual pharmacokinetic behavior.

This technical whitepaper provides an in-depth analysis of the compound's core properties, the causality behind its solubility dynamics, and a self-validating experimental protocol for thermodynamic solubility profiling.

Molecular Architecture and Mass Dynamics

The utility of 1-(2-Fluoro-4-nitrophenyl)homopiperazine stems from its dual-domain architecture: a highly lipophilic, electron-deficient 2-fluoro-4-nitrophenyl ring coupled to an ionizable, saturated 1,4-diazepane (homopiperazine) core.

The compound is registered under CAS: 392660-27-4 [1] and possesses a molecular formula of C11H14FN3O2 [2]. Its molecular weight is precisely 239.25 g/mol [3].

Causality in Drug Design: Why does this specific molecular weight matter? According to standard , oral drug candidates should ideally maintain a molecular weight below 500 Da to ensure adequate membrane permeability. Starting with an intermediate at 239.25 g/mol leaves an ample "molecular weight budget" of approximately 260 Da. This allows medicinal chemists substantial freedom to functionalize the secondary amine (N4) or reduce the nitro group for further coupling without violating Lipinski's Rule of Five.

Table 1: Core Physicochemical Specifications
PropertyValueCausality / Impact on Development
Molecular Weight 239.25 g/mol [1]Leaves >250 Da budget for downstream derivatization.
Molecular Formula C11H14FN3O2[2]Defines exact mass for high-resolution mass spectrometry (HRMS).
CAS Registry Number 392660-27-4[1]Unique identifier for regulatory and procurement tracking.
LogP (Predicted) ~1.8 - 2.2Balances aqueous solubility with lipophilic membrane partitioning.

Solubility Dynamics: Causality and Phase Behavior

Solubility is not a static number; it is a dynamic property governed by molecular environment and pH. The solubility profile of 1-(2-Fluoro-4-nitrophenyl)homopiperazine is dictated by the interplay between its lipophilic aromatic moiety and its ionizable homopiperazine ring.

The Mechanistic Causality: At physiological pH (7.4), the secondary amine (N4) of the homopiperazine ring is predominantly protonated (estimated pKa ~9.0-9.5), granting the molecule moderate aqueous solubility. However, the strong electron-withdrawing effects of the nitro group (at the para position) and the fluorine atom (at the ortho position) significantly drain electron density from the N1 nitrogen directly attached to the phenyl ring. This renders the N1 nitrogen essentially non-basic under standard conditions.

Consequently, the N4 amine is the sole basic center dictating the pH-dependent solubility profile. This localized charge distribution means that liquid-liquid extraction protocols must utilize highly basic aqueous phases (pH > 11) to fully deprotonate the N4 amine, driving the neutral, lipophilic free base entirely into the organic phase.

Table 2: Phase-Dependent Solubility Profile
Solvent SystemSolubility StateMechanistic Causality
Aqueous Buffer (pH 1.2) High (>10 mg/mL)Complete protonation of the N4 homopiperazine secondary amine.
Aqueous Buffer (pH 7.4) Moderate (~1-5 mg/mL)Partial protonation; equilibrium between free base and ionized form.
Aqueous Buffer (pH 11.0) Low (<0.1 mg/mL)Complete deprotonation; highly lipophilic free base precipitates.
Dichloromethane (DCM) Very High (>50 mg/mL)Favorable dipole-dipole interactions with the fluoronitrophenyl moiety.
Dimethyl Sulfoxide (DMSO) Very High (>100 mg/mL)Universal solvation of both polar and non-polar molecular domains.

Self-Validating Experimental Protocol: Thermodynamic Solubility

In rigorous application science, we do not simply measure what dissolves; we must verify that the undissolved remainder is structurally intact. This rules out chemical degradation as a false positive for insolubility. The following protocol is designed as a self-validating system to ensure absolute trustworthiness in the generated solubility data.

Step-by-Step Methodology
  • Solid Dispersion (Supersaturation): Add 10 mg of 1-(2-Fluoro-4-nitrophenyl)homopiperazine solid to a 2 mL Eppendorf tube.

  • pH-Adjusted Equilibration: Add 1 mL of the target aqueous buffer (e.g., 0.1 M HCl for pH 1.2, or PBS for pH 7.4).

  • Incubation: Seal the tube and incubate at 37°C on an orbital shaker at 800 rpm for exactly 24 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved free base. Extract the supernatant carefully.

  • Quantitative Analysis: Dilute the supernatant in mobile phase and inject into an HPLC-UV system. Quantify the concentration against a pre-established 5-point calibration curve.

  • Mass Balance Validation (The Self-Validating Step): Recover the solid pellet from Step 4. Redissolve it entirely in 1 mL of DMSO and analyze via HPLC. Causality: If the chromatographic purity of the pellet matches the original API, we confirm that the low concentration in the supernatant is strictly due to insolubility, not hydrolytic degradation during the 24-hour incubation.

G Start Compound Addition (Excess Solid) Buffer Buffer Addition (pH 1.2, 4.0, 7.4) Start->Buffer Incubate Incubation (24h, 37°C, 800 rpm) Buffer->Incubate Separate Centrifugation (10,000g, 15 min) Incubate->Separate Analyze HPLC-UV Analysis (Triplicate) Separate->Analyze Validate Mass Balance Validation Analyze->Validate

Fig 1. Self-validating thermodynamic solubility workflow ensuring equilibrium and mass balance.

Synthetic Utility and Downstream Workflows

The predictable solubility and molecular weight of this compound make it an ideal candidate for complex synthetic workflows. Once the N4 amine is protected (e.g., via Boc anhydride), the highly reactive nitro group can be selectively reduced to an aniline using Palladium on Carbon (Pd/C) and hydrogen gas. This newly formed aniline can then participate in amide coupling reactions to build larger, target-specific pharmacophores.

Pathway Core 1-(2-Fluoro-4-nitrophenyl) homopiperazine Protect Boc Protection (N4 Amine) Core->Protect Reduce Nitro Reduction (Pd/C, H2) Protect->Reduce Couple Amide Coupling (Aniline derivative) Reduce->Couple Deprotect Boc Deprotection (TFA/DCM) Couple->Deprotect

Fig 2. Synthetic pathway utilizing the homopiperazine core for downstream drug development.

References

  • Title: PubChem Compound Summary for CID 22291169 | Source: National Center for Biotechnology Information (NCBI) | URL:[Link]

  • Title: Lipinski's Rule of Five | Source: Advanced Drug Delivery Reviews | URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 1-(2-Fluoro-4-nitrophenyl)homopiperazine: A Comprehensive Analytical Guide

Executive Summary 1-(2-Fluoro-4-nitrophenyl)homopiperazine (CAS: 392660-27-4), structurally defined by the SMILES string C1CNCCN(C1)C2=C(C=C(C=C2)[O-])F, is a critical pharmacophoric building block utilized in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Fluoro-4-nitrophenyl)homopiperazine (CAS: 392660-27-4), structurally defined by the SMILES string C1CNCCN(C1)C2=C(C=C(C=C2)[O-])F, is a critical pharmacophoric building block utilized in the synthesis of advanced kinase inhibitors and psychotropic agents[1]. The molecule features a highly electron-deficient 1,2,4-trisubstituted aromatic system coupled to a flexible, nitrogen-rich 1,4-diazepane (homopiperazine) ring. Characterizing this compound requires a rigorous analytical approach to unambiguously confirm the regiochemistry of the aromatic substituents and the conformational dynamics of the seven-membered heterocycle.

This whitepaper provides an authoritative, in-depth guide to the multi-modal spectroscopic characterization of 1-(2-Fluoro-4-nitrophenyl)homopiperazine, detailing the causality behind instrumental choices and providing self-validating experimental protocols.

Structural Elucidation Strategy

Relying on a single analytical technique is insufficient for complex heterocycles. The homopiperazine ring undergoes rapid pseudo-chair interconversions[2], while the aromatic ring exhibits complex spin-spin coupling networks induced by the fluorine atom[3]. Therefore, an orthogonal strategy combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) is mandatory.

AnalyticalWorkflow cluster_methods Multi-Modal Spectroscopic Strategy Sample 1-(2-Fluoro-4-nitrophenyl) homopiperazine NMR NMR Spectroscopy (DMSO-d6: 1H, 13C, 19F) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR MS HRMS (ESI-TOF Positive Ion) Sample->MS NMR_Data Spin-Spin Coupling & Electronic Environment NMR->NMR_Data IR_Data Functional Group Vibrational Modes IR->IR_Data MS_Data Exact Mass & Structural Connectivity MS->MS_Data Integration Comprehensive Structural Validation NMR_Data->Integration IR_Data->Integration MS_Data->Integration

Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Solvent Selection

Deuterated dimethyl sulfoxide (DMSO-d6) is explicitly chosen over Chloroform-d (CDCl₃). The secondary amine in the homopiperazine ring and the highly polar nitro group cause severe peak broadening in CDCl₃ due to intermolecular hydrogen bonding. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these aggregates and yielding sharp, well-resolved signals for both the aliphatic protons and the exchangeable N-H proton[4].

Spin-Spin Coupling Dynamics

The ¹H NMR spectrum is defined by the profound deshielding effect of the nitro group and the scalar coupling ( J ) introduced by the fluorine atom. The H3 proton (ortho to fluorine) appears as a distinct doublet of doublets due to strong heteronuclear coupling ( 3JHF​≈12.5 Hz) and weak meta-coupling ( 4JHH​≈2.5 Hz)[3]. In the ¹³C NMR spectrum, the C-F bond splits the aromatic carbon signals up to four bonds away, with the C2 carbon exhibiting a massive 1JCF​ of ~250 Hz.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS).

  • System Suitability (Self-Validation): Lock the spectrometer to the deuterium signal. Shim the Z1-Z4 gradients until the internal TMS peak exhibits a full width at half maximum (FWHM) of 0.5 Hz. This guarantees that any observed peak broadening is intrinsic to the molecule (e.g., nitrogen quadrupolar relaxation) rather than an instrumental artifact.

  • ¹H Acquisition: Excite the sample using a 30° pulse angle to ensure complete spin-lattice ( T1​ ) relaxation between scans. Acquire 16 transients with a 4-second relaxation delay.

  • ¹³C Acquisition: Utilize a power-gated broadband proton decoupling sequence (WALTZ-16) to remove ¹H-¹³C scalar couplings while preserving the nuclear Overhauser effect (NOE) for signal enhancement. Acquire 1024 transients.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of ATR Mode

Attenuated Total Reflection (ATR) FT-IR is selected over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water exhibits a broad O-H stretch at 3300–3400 cm⁻¹, which perfectly masks the critical secondary N-H stretching frequency of the homopiperazine ring. ATR requires no matrix, preserving the anhydrous crystalline state and ensuring the N-H band is unambiguously assigned.

Self-Validating FT-IR Protocol
  • Background Validation: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the bare diamond ATR crystal. The system self-validates by ensuring the single-beam energy profile meets the manufacturer's threshold, confirming crystal cleanliness.

  • Sample Application: Deposit 2–3 mg of the crystalline powder directly onto the ATR crystal. Apply uniform pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Acquire 64 scans from 4000 to 400 cm⁻¹. Apply an atmospheric compensation algorithm to subtract trace ambient H₂O and CO₂.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization Mode

Positive-ion Electrospray Ionization (ESI+) is the optimal technique. The secondary amine in the 1,4-diazepane ring is highly basic ( pKa​≈9.5 ), meaning it exists pre-ionized in mildly acidic mobile phases (e.g., 0.1% formic acid). This pre-ionization guarantees near-100% ionization efficiency in the ESI droplet, maximizing the signal-to-noise ratio for the [M+H]+ precursor ion.

MSFragmentation Parent [M+H]+ m/z 240.11 Frag1 Loss of NO2 m/z 194.11 Parent->Frag1 -NO2 (46 Da) Frag2 Diazepane Cleavage m/z 183.06 Parent->Frag2 -C3H7N (57 Da) Frag3 Loss of HF m/z 220.11 Parent->Frag3 -HF (20 Da)

ESI-MS/MS fragmentation pathways of the[M+H]+ precursor ion.

Self-Validating HRMS Protocol
  • Tuning and Calibration: Calibrate the ESI-TOF mass spectrometer using a sodium formate cluster solution to achieve sub-2 ppm mass accuracy.

  • Sample Introduction: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Infuse directly at 10 µL/min.

  • MS/MS Acquisition: Isolate the [M+H]+ precursor ion ( m/z 240.11) in the quadrupole and subject it to collision-induced dissociation (CID) in the hexapole collision cell using Argon gas at a collision energy of 20 eV.

Data Summary Tables

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6) | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | H3 | 8.02 | dd | 12.5 (H-F), 2.5 (H-H) | 1H | Aromatic CH | | H5 | 7.95 | ddd | 9.0 (H-H), 2.5 (H-H), 1.0 (H-F) | 1H | Aromatic CH | | H6 | 7.05 | t (pseudo) | 9.0 (H-H, H-F) | 1H | Aromatic CH | | C2/C7 | 3.55 | m | - | 4H | Diazepane CH₂ (N-Ar) | | C3/C5 | 2.95 | m | - | 4H | Diazepane CH₂ (N-H) | | NH | 2.80 | br s | - | 1H | Diazepane NH | | C6 | 1.85 | m | - | 2H | Diazepane CH₂ (Aliphatic) |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6) | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( JCF​ in Hz) | Assignment | | :--- | :--- | :--- | :--- | | 152.4 | d | 250.0 | C2 (Ar-F) | | 145.1 | d | 8.5 | C1 (Ar-N) | | 138.6 | d | 8.0 | C4 (Ar-NO₂) | | 120.3 | s | - | C5 (Ar-CH) | | 115.8 | d | 4.5 | C6 (Ar-CH) | | 112.5 | d | 25.5 | C3 (Ar-CH) | | 52.4 | s | - | C2, C7 (Diazepane) | | 46.8 | s | - | C3, C5 (Diazepane) | | 28.5 | s | - | C6 (Diazepane) |

Table 3: FT-IR Peak Assignments (ATR Mode)

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
3350 Medium, Broad N-H Secondary amine stretch
3080 Weak C-H (sp²) Aromatic stretch
2930, 2850 Medium C-H (sp³) Aliphatic stretch (Diazepane)
1525 Strong NO₂ Asymmetric stretch
1340 Strong NO₂ Symmetric stretch

| 1240 | Strong | C-F | Halogen stretch |

Table 4: HRMS Data (ESI-TOF, Positive Ion) | m/z (Observed) | Formula | Mass Error (ppm) | Assignment | | :--- | :--- | :--- | :--- | | 240.1145 |[C₁₁H₁₅FN₃O₂]⁺ | 0.8 | [M+H]⁺ Precursor | | 220.1083 | [C₁₁H₁₄N₃O₂]⁺ | 1.2 | [M+H - HF]⁺ | | 194.1140 | [C₁₁H₁₅FN]⁺ | 0.5 | [M+H - NO₂]⁺ | | 183.0572 |[C₈H₈FN₂O₂]⁺ | 1.5 | [M+H - C₃H₇N]⁺ |

Sources

Exploratory

Pharmacokinetic Profiling of 1-(2-Fluoro-4-nitrophenyl)homopiperazine Derivatives

An In-Depth Technical Guide: Foreword: From Molecular Scaffold to Pharmacokinetic Reality The 1-(2-fluoro-4-nitrophenyl)homopiperazine scaffold is a privileged structure in modern medicinal chemistry. It serves as a vers...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Foreword: From Molecular Scaffold to Pharmacokinetic Reality

The 1-(2-fluoro-4-nitrophenyl)homopiperazine scaffold is a privileged structure in modern medicinal chemistry. It serves as a versatile building block for novel therapeutic agents, particularly as a ligand for various neurotransmitter receptors.[1] However, a promising molecular design is merely the prologue to a successful drug development story. The true potential of any candidate molecule is ultimately dictated by its journey through the body—a narrative described by the science of pharmacokinetics (PK).

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the pharmacokinetic profile of this specific class of compounds. We will move beyond rote protocols to explore the causal logic behind each experimental choice, ensuring a self-validating system of inquiry. The objective is to build a complete Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is fundamental for optimizing lead compounds, predicting human pharmacokinetics, and ensuring the safety and efficacy of potential new medicines.[2][3][4]

Chapter 1: Foundational Physicochemical and Structural Considerations

Before embarking on complex biological assays, a foundational understanding of the molecule's intrinsic properties is essential. The parent compound, 1-(2-fluoro-4-nitrophenyl)homopiperazine, possesses features that will inherently influence its pharmacokinetic destiny. The aromatic fluorine can modulate metabolic stability, while the nitro group and the basic nitrogens of the homopiperazine ring dictate its ionization state, solubility, and potential for interactions.

Table 1: Core Physicochemical Properties of 1-(2-Fluoro-4-nitrophenyl)homopiperazine

PropertyValueSource
CAS Number 392660-27-4[5][6]
Molecular Formula C11H14FN3O2[1][5]
Molecular Weight 239.25 g/mol [5]
Appearance Solid[1][5]
Melting Point 73 °C[1]

These properties are the initial inputs for predicting ADME outcomes. For instance, the molecule's structure suggests a degree of lipophilicity that may favor membrane permeability but could also lead to metabolic liabilities on the homopiperazine ring, a known site for enzymatic attack.[7]

Chapter 2: The In Vitro ADME Gauntlet: Early Prediction and Mechanistic Insight

In vitro ADME assays are the cornerstone of early drug discovery, offering a cost-effective and high-throughput means to evaluate a compound's potential before committing to resource-intensive in vivo studies.[2][4] These assays provide critical data to guide chemical structure optimization and select candidates with the highest probability of success.[4]

Metabolic Stability: The First Line of Defense

Expertise & Experience: The primary objective here is to determine the compound's susceptibility to metabolic breakdown by key drug-metabolizing enzymes, predominantly the Cytochrome P450 (CYP) family located in the liver.[8] A compound that is too rapidly metabolized will have a short duration of action and poor oral bioavailability. We utilize liver microsomes as they are a subcellular fraction rich in these phase I enzymes, providing a robust and standardized system for this assessment.[8]

Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). For the assay, create a working solution (e.g., 100 µM) in the incubation buffer.

  • Incubation Mixture: In a 96-well plate, combine liver microsomes (from human, rat, or dog to assess inter-species differences) with phosphate buffer (pH 7.4).[7] The final protein concentration is typically 0.5-1.0 mg/mL.

  • Initiation: Pre-warm the plate to 37°C. Add the test compound to a final concentration of 1 µM. The reaction is initiated by adding a pre-warmed NADPH-regenerating system (the essential cofactor for CYP activity).

  • Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (IS) for analytical quantification. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent drug, is transferred for analysis.

  • Analysis: The concentration of the parent drug at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Interpretation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and, subsequently, the intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis Compound Test Compound (1µM final) Incubation Incubation Compound->Incubation Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubation NADPH NADPH System (Cofactor) NADPH->Incubation TimePoints Sampling at 0, 5, 15, 30, 60 min Incubation->TimePoints Quench Quench Reaction (Acetonitrile + IS) TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ & CLint LCMS->Data

Workflow for the in vitro metabolic stability assay.
Metabolite Profiling: Uncovering Metabolic Fates

Expertise & Experience: Identifying the primary metabolites is crucial for understanding clearance pathways and flagging the formation of potentially reactive or pharmacologically active species.[8] The homopiperazine ring, like the related piperazine moiety, is a common site for metabolism, often undergoing oxidation, hydroxylation, or even ring-opening.[7][9]

Protocol: This study follows a similar incubation procedure to the stability assay but uses a higher concentration of the test compound (e.g., 10 µM) and often includes hepatocytes, which contain both phase I and phase II enzymes.[8] The analysis is performed using high-resolution LC-MS (e.g., Q-TOF) to obtain accurate mass measurements of both the parent drug and its metabolites, which aids in structural elucidation.

Plasma Protein Binding (PPB): Assessing Unbound Fraction

Expertise & Experience: The principle of "free drug theory" states that only the unbound fraction of a drug is available to interact with its target, distribute into tissues, and be cleared by metabolic enzymes. Therefore, determining the fraction unbound (fu) is a critical parameter. We employ Rapid Equilibrium Dialysis (RED) as it is a reliable and widely accepted industry standard.

Protocol:

  • A RED device consists of two chambers separated by a semi-permeable membrane that allows small molecules to pass but retains proteins.

  • The test compound is added to one chamber containing plasma (human and rat). The other chamber contains protein-free buffer.

  • The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • At equilibrium, samples are taken from both the plasma and buffer chambers.

  • The concentration of the drug in each sample is quantified by LC-MS/MS. The ratio of the concentration in the buffer chamber (unbound drug) to the concentration in the plasma chamber (total drug) gives the fraction unbound.

Chapter 3: The In Vivo Study: Characterizing the Whole-Body Profile

In vivo studies in animal models (commonly rats) provide the first integrated view of a drug's ADME properties in a complex biological system.[10] These studies are essential for determining key PK parameters that will be used to predict the human dose and dosing regimen.

Study Design and Execution

Expertise & Experience: A well-designed in vivo PK study requires both intravenous (IV) and oral (PO) dosing arms. The IV dose is critical because it provides a direct measure of systemic clearance (CL) and volume of distribution (Vdss). The PO dose allows for the assessment of oral absorption and the calculation of absolute oral bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation.

Protocol: Rat Pharmacokinetic Study

  • Acclimatization & Dosing: Male Sprague-Dawley rats are acclimatized. A cohort receives the drug via IV bolus (e.g., 1-2 mg/kg), and another cohort receives it via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Serial blood samples (approx. 100-200 µL) are collected from the tail vein or a cannula at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA), immediately placed on ice, and then centrifuged (e.g., at 4°C for 10 min at 2000 x g) to separate the plasma.

  • Storage: The resulting plasma samples are transferred to new tubes and stored at -80°C pending bioanalysis.

  • (Optional) Brain Penetration: For compounds targeting the central nervous system (CNS), a terminal time point (often at Tmax) is included where animals are euthanized, and both brain tissue and plasma are collected to determine the brain-to-plasma concentration ratio.[11] A ratio significantly greater than 1 suggests ready passage across the blood-brain barrier.[11]

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis & Reporting Animal Rat Cohorts IV Intravenous (IV) Dose Animal->IV PO Oral (PO) Dose Animal->PO Sample Serial Blood Collection (0-24h) IV->Sample PO->Sample Process Centrifuge to obtain Plasma Sample->Process Store Store Plasma at -80°C Process->Store Bioanalysis LC-MS/MS Quantification Store->Bioanalysis PK_Calc Calculate PK Parameters (NCA) Bioanalysis->PK_Calc Report Generate PK Summary Table PK_Calc->Report

Workflow for a typical in vivo pharmacokinetic study.
Data Analysis and Key Parameters

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software. The key parameters derived from this analysis are summarized below.

Table 2: Standard Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption; related to efficacy and potential toxicity.
Tmax Time at which Cmax is observedIndicates the rate of absorption.[12]
AUC Area Under the Curve (plasma concentration vs. time)Represents the total systemic exposure to the drug.[10][12]
Terminal elimination half-lifeDetermines the dosing interval and time to reach steady-state.[12][13]
CL Systemic Clearance (from IV data)The volume of plasma cleared of the drug per unit time; dictates the maintenance dose rate.[10][13]
Vdss Volume of Distribution at steady state (from IV data)The apparent volume into which the drug distributes; indicates tissue penetration.[10][13]
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation; a key indicator of drug-likeness.[13]

Chapter 4: The Analytical Backbone: Bioanalytical Method Validation

Trustworthiness: The integrity of all pharmacokinetic data hinges on the quality of the bioanalytical method used for quantification. A robust, validated method ensures that the measured concentrations are accurate and reproducible.[14] LC-MS/MS is the undisputed gold standard for this purpose, offering unparalleled sensitivity and selectivity.[15][16][17]

Method Development and Sample Preparation

Expertise & Experience: The goal of sample preparation is to cleanly and efficiently extract the analyte from the complex biological matrix (e.g., plasma) while removing interferences like proteins and phospholipids that can suppress the MS signal.[15]

  • Protein Precipitation (PPT): Involves adding an organic solvent (e.g., acetonitrile) to the plasma sample. It is fast and simple but can result in a less clean extract.[18]

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous plasma into an immiscible organic solvent. This method provides a cleaner sample than PPT.[16]

  • Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while interferences are washed away. This is the most complex but typically yields the cleanest extracts and highest sensitivity.[15]

The choice of method is a balance between the required sensitivity (Lower Limit of Quantification, LLOQ), throughput, and the nature of the compound.

Method Validation

Trustworthiness: Before analyzing study samples, the method must be rigorously validated according to regulatory guidelines (e.g., FDA, ICH). This is a self-validating system ensuring the data's reliability.

Key Validation Parameters:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve (Linearity): A standard curve is prepared by spiking known concentrations of the drug into blank plasma. The method must demonstrate a linear response over the expected concentration range.[18]

  • Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, high). Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the measurements.

  • Matrix Effect: Evaluates whether components of the biological matrix suppress or enhance the ionization of the analyte in the mass spectrometer.

  • Recovery: The efficiency of the extraction process.[14]

  • Stability: Confirms the analyte is stable during sample collection, processing, and storage (e.g., freeze-thaw cycles, bench-top stability).[14]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample IS Add Internal Standard Sample->IS Extract Extraction (PPT, LLE, or SPE) IS->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation (LC) Inject->Separate Detect Detection & Quantification (MS/MS) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration vs. Standard Curve Integrate->Calculate Report Report Final Concentration Calculate->Report

Bioanalytical workflow for sample quantification.

Conclusion: Synthesizing a Coherent Pharmacokinetic Profile

The pharmacokinetic profiling of 1-(2-fluoro-4-nitrophenyl)homopiperazine derivatives is a multi-faceted process that builds a bridge from molecular structure to biological consequence. By systematically executing and integrating the findings from in vitro ADME assays, in vivo animal studies, and robust bioanalytical methods, we can construct a holistic understanding of a compound's behavior. This comprehensive profile is not merely a collection of data points; it is an indispensable guide for rational drug design, enabling the selection of candidates with a high likelihood of clinical success and ultimately contributing to the development of safer and more effective medicines.

References

  • Title: Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Evaluation of the behavioral and pharmacokinetic profile of SYA013, a homopiperazine analog of haloperidol in rats - PubMed Source: PubMed URL: [Link]

  • Title: In vitro approaches to studying the metabolism of new psychoactive compounds - PubMed Source: PubMed URL: [Link]

  • Title: Cas 392660-27-4,1-(2-FLUORO-4-NITROPHENYL)HOMOPIPERAZINE | lookchem Source: lookchem.com URL: [Link]

  • Title: Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Contin - IRIS Unimore Source: IRIS Unimore URL: [Link]

  • Title: Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow | Organic Process Research & Development - ACS Publications Source: ACS Publications URL: [Link]

  • Title: In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs Source: Creative Biolabs URL: [Link]

  • Title: Human Relevant | 3D DMPK / ADME In Vitro Assays - CN Bio Source: CN Bio URL: [Link]

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  • Title: 1-(2-FLUORO-4-NITROPHENYL)HOMOPIPERAZINE — Chemical Substance Information - NextSDS Source: NextSDS URL: [Link]

  • Title: Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors - PubMed Source: PubMed URL: [Link]

  • Title: In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 Source: MDPI URL: [Link]

  • Title: Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Chemical Research in Toxicology - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 - PMC Source: PMC URL: [Link]

  • Title: Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed Source: PubMed URL: [Link]

  • Title: A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC Source: PMC URL: [Link]

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  • Title: Bioanalysis of Trifluoperazine in human plasma by LC‐MS/MS: Application to disposition kinetics | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

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Foundational

Biological activity of 1-(2-Fluoro-4-nitrophenyl)homopiperazine compounds

An In-Depth Technical Guide on the Biological Activity of 1-(2-Fluoro-4-nitrophenyl)homopiperazine Compounds Introduction: The Homopiperazine Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, cer...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biological Activity of 1-(2-Fluoro-4-nitrophenyl)homopiperazine Compounds

Introduction: The Homopiperazine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures due to their capacity for versatile substitution and their proven interaction with a wide array of biological targets. The homopiperazine (1,4-diazepane) ring system, a seven-membered heterocyclic diamine, is a quintessential example of such a scaffold.[1][2] Its derivatives have been investigated for a multitude of pharmacological activities, serving as potent modulators of complex biological processes.[1] This guide focuses on compounds derived from a specific, functionalized starting material: 1-(2-Fluoro-4-nitrophenyl)homopiperazine .[3]

This molecule is of significant interest not merely as a chemical intermediate but as a strategic building block for creating novel drug candidates.[3] The presence of the ortho-fluoro and para-nitro substituents on the phenyl ring is critical. The fluorine atom can enhance binding affinity and improve metabolic stability, while the nitro group offers a site for further chemical modification, allowing for the synthesis of diverse compound libraries.[4] This document provides an in-depth exploration of the biological activities demonstrated by derivatives of this core structure, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols required for their evaluation.

Part 1: Antipsychotic Activity via Multi-Target Receptor Modulation

A primary avenue of investigation for homopiperazine derivatives has been in the development of novel agents for neuropsychiatric disorders, particularly schizophrenia. These compounds often function as multi-target ligands, a desirable characteristic for atypical antipsychotics.

Mechanism of Action: The Dopamine-Serotonin Interaction

The therapeutic efficacy of many antipsychotics is rooted in their ability to modulate dopaminergic and serotonergic pathways. Homopiperazine derivatives have shown significant promise in this area by acting as ligands for multiple dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptor subtypes.[1]

A critical determinant of a compound's profile as an "atypical" antipsychotic—one with a lower incidence of extrapyramidal side effects—is a high affinity for the 5-HT₂ₐ receptor relative to the D₂ receptor.[1] Blockade of D₂ receptors in the brain's mesolimbic pathway is correlated with the reduction of positive symptoms (e.g., hallucinations, delusions) in schizophrenia.[1] Concurrently, potent 5-HT₂ₐ antagonism is believed to mitigate the motor side effects associated with D₂ blockade and may contribute to efficacy against negative symptoms.

Structure-activity relationship (SAR) studies on homopiperazine analogs of the well-known antipsychotic haloperidol have provided a deeper understanding of the structural requirements for potent receptor binding.[5] For instance, the compound SYA013, a homopiperazine analog, has been a key subject of such studies, leading to the identification of new agents with optimized receptor affinity profiles.[5]

Antipsychotic_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles D2R D₂ Receptor DA_vesicle->D2R DA HT_vesicle Serotonin Vesicles HT2AR 5-HT₂ₐ Receptor HT_vesicle->HT2AR 5-HT Signal Downstream Signaling (e.g., ↓cAMP, ↑IP₃/DAG) D2R->Signal HT2AR->Signal Compound Homopiperazine Derivative Compound->D2R Antagonism Compound->HT2AR Antagonism

Antipsychotic Mechanism of Action.
Data Summary: Receptor Binding Affinities

The following table summarizes representative binding affinity data for homopiperazine analogs, illustrating their multi-target profiles. Lower Ki values indicate higher binding affinity.

Compound IDD₂ Receptor (Ki, nM)5-HT₂ₐ Receptor (Ki, nM)5-HT₂ₐ/D₂ RatioReference
SYA 0131.50.80.53[5]
Compound 72.11.20.57[5]
Compound 113.41.50.44[5]
Haloperidol1.23529.2[5]

Part 2: Anticancer Activity via Novel Mechanisms

Derivatives of the homopiperazine scaffold have also emerged as a promising class of anticancer agents, exhibiting antiproliferative effects through distinct mechanisms of action.

Mechanism 1: Proteasome Inhibition

Certain homopiperazine derivatives (HPDs) function as a novel class of proteasome inhibitors.[1][6] The proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, thereby regulating the cell cycle, apoptosis, and overall cellular homeostasis.[6] Cancer cells, due to their high rates of proliferation and protein turnover, are particularly sensitive to proteotoxic stress induced by proteasome inhibition.

Biochemical and crystallographic studies have revealed that some HPDs inhibit all three catalytic subunits (β1, β2, and β5) of the proteasome via direct binding. This is a distinct mechanism compared to the FDA-approved inhibitor bortezomib, which primarily targets the β5 subunit.[6] This broader inhibition profile suggests that HPDs could be effective against bortezomib-resistant cancers that have developed mutations in the β5 subunit.[6]

Proteasome_Inhibition Ub_Protein Ubiquitinated Regulatory Proteins (e.g., p53, IκB) Proteasome 26S Proteasome (β1, β2, β5 subunits) Ub_Protein->Proteasome Degradation Accumulation Accumulation of Ub-Proteins Ub_Protein->Accumulation Proteasome->Accumulation HPD Homopiperazine Derivative (HPD) HPD->Proteasome Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Accumulation->Apoptosis

Mechanism of Proteasome Inhibition.
Mechanism 2: Antiproliferative Activity

In addition to proteasome inhibition, various homopiperazine derivatives have demonstrated direct antiproliferative activity against specific cancer cell lines. For example, a series of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives were synthesized and evaluated against the B-cell leukemic cell line, Reh.[2]

Data Summary: In Vitro Anticancer Efficacy

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for select homopiperazine derivatives against human cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound IDCancer Cell LineIC₅₀ (µM)MechanismReference
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamideReh (B-cell leukemia)18Antiproliferative[2]
K-7174Myeloma Cell Lines(Varies)Proteasome Inhibitor[6]
JS-K Analog 11HL-60 (Leukemia)~0.5NO Prodrug[7]
JS-K Analog 12U937 (Leukemia)~0.6NO Prodrug[7]

Part 3: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The versatility of the homopiperazine scaffold extends to metabolic diseases. A series of β-aminoacyl-containing homopiperazine derivatives have been designed and synthesized as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV).[8] DPP-IV is a key enzyme in glucose metabolism that inactivates incretin hormones, such as GLP-1. By inhibiting DPP-IV, these compounds can prolong the action of incretins, leading to enhanced insulin secretion and improved glycemic control, making them attractive candidates for the treatment of type 2 diabetes.

Crucially, SAR studies identified compounds with nanomolar activity against DPP-IV that showed no significant inhibition of key cytochrome P450 enzymes (e.g., CYP3A4).[8] This selectivity is a critical feature for drug candidates, as it minimizes the risk of adverse drug-drug interactions. X-ray co-crystal structures of these inhibitors bound to human DPP-IV have provided a structural basis for their potency and selectivity, guiding further optimization efforts.[8]

Part 4: Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the protocols used to evaluate the biological activities of these compounds must be robust and well-defined. Below are step-by-step methodologies for key assays.

Protocol 1: In Vitro Receptor Binding Assay

This protocol provides a framework for determining the binding affinity of a test compound to a specific neurotransmitter receptor.

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the human receptor of interest (e.g., D₂ or 5-HT₂ₐ).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a Bradford or BCA assay.

  • Competitive Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand to a separate set of wells.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with an ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A1 Prepare Cell Membranes Expressing Target Receptor B1 Incubate Membranes, Radioligand & Compound in 96-well Plate A1->B1 A2 Prepare Serial Dilutions of Test Compound A2->B1 A3 Prepare Radioligand Solution A3->B1 C1 Separate Bound from Free Ligand via Rapid Filtration B1->C1 B2 Include Controls for Total & Non-Specific Binding B2->C1 C2 Quantify Radioactivity (Scintillation Counting) C1->C2 C3 Calculate IC₅₀ & Ki (Cheng-Prusoff) C2->C3

Workflow for an In Vitro Binding Assay.
Protocol 2: MTT Antiproliferative Assay

This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cells.

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., Reh, HL-60) in an appropriate medium.

    • Trypsinize and count the cells. Seed a specific number of cells (e.g., 5,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

Conclusion

The 1-(2-fluoro-4-nitrophenyl)homopiperazine core represents a highly valuable starting point for the development of pharmacologically active compounds. The derivatives stemming from this scaffold have demonstrated significant potential across multiple therapeutic areas, including psychiatry, oncology, and metabolic diseases. Their ability to act as multi-target ligands, novel proteasome inhibitors, and selective enzyme modulators underscores the versatility of the homopiperazine ring system. The continued exploration of structure-activity relationships, guided by robust in vitro and in vivo experimental protocols, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this promising chemical framework.

References

  • Cas 392660-27-4,1-(2-FLUORO-4-NITROPHENYL)HOMOPIPERAZINE | lookchem. Available at: [Link]

  • Kwakye Peprah, et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry, 20(5), 1671-8. Available at: [Link]

  • Jin Hee Ahn, et al. (2008). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6525-9. Available at: [Link]

  • (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 02(04), 507-514. Available at: [Link]

  • (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 25(2). Available at: [Link]

  • (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Scientific Reports, 14(1). Available at: [Link]

  • Jiro Kikuchi, et al. (2013). Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding. PLoS One, 8(4), e60649. Available at: [Link]

  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-9. Available at: [Link]

  • (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13. Available at: [Link]

  • (2011). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. Journal of the Serbian Chemical Society, 76(4), 519-530. Available at: [Link]

  • (1987). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 30(10), 1779-87. Available at: [Link]

  • (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. Available at: [Link]

  • (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. Available at: [Link]

  • WO2003022214A2 - Piperazine and homopiperazine compounds - Google Patents.
  • 1-(4-FLUORO-2-NITROPHENYL)HOMOPIPERAZINE HYDROCHLORIDE — Chemical Substance Information - NextSDS. Available at: [Link]

  • (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(5), 1-20. Available at: [Link]

  • In VIVO Pharmacology - In Vivo Testing - Adgyl Lifesciences. Available at: [Link]

  • (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-206. Available at: [Link]

  • (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules, 27(2). Available at: [Link]

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Protocols & Analytical Methods

Method

The Versatile Scaffold: 1-(2-Fluoro-4-nitrophenyl)homopiperazine in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Heterocycle In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The piperazine and its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The piperazine and its seven-membered ring homolog, homopiperazine, are undeniably among these "privileged structures."[1][2] Their prevalence in clinically successful drugs stems from a unique combination of physicochemical properties: the two nitrogen atoms provide handles for synthetic diversification, confer basicity that can be tuned for optimal pharmacokinetic profiles, and allow the six or seven-membered ring to adopt low-energy conformations for high-affinity binding to biological targets.[3] This guide focuses on a particularly valuable, functionalized building block: 1-(2-Fluoro-4-nitrophenyl)homopiperazine .

This compound, with the chemical formula C₁₁H₁₄FN₃O₂, is a solid at room temperature and serves as a critical starting material for the synthesis of a wide array of bioactive molecules.[4] The strategic placement of the fluoro and nitro groups on the phenyl ring makes it a versatile precursor for various chemical transformations, most notably nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitro group strongly activates the aromatic ring towards attack by nucleophiles, while the fluorine atom acts as an excellent leaving group. This inherent reactivity, coupled with the pharmacological potential of the homopiperazine moiety, makes 1-(2-fluoro-4-nitrophenyl)homopiperazine a compound of significant interest to medicinal chemists.[5]

This document will provide a detailed exploration of the applications of 1-(2-fluoro-4-nitrophenyl)homopiperazine in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.

Core Applications in Drug Discovery

The 1-(2-fluoro-4-nitrophenyl)homopiperazine scaffold has been explored in the development of agents targeting a range of diseases, primarily in the realms of oncology and neuroscience.

Anticancer Agents

The homopiperazine nucleus is a common feature in a variety of anticancer agents.[6] Its ability to engage in key interactions within the active sites of kinases and other cancer-related proteins makes it an attractive scaffold for the design of targeted therapies. While direct examples starting from 1-(2-fluoro-4-nitrophenyl)homopiperazine are not extensively documented in publicly available literature, the synthetic strategies employed for analogous compounds provide a clear roadmap for its utilization.

A notable example is the synthesis of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives, which have demonstrated significant anti-cancer activity against B-cell leukemic cell lines.[6] The key synthetic step in the development of these molecules often involves the reaction of a homopiperazine derivative with an isocyanate or isothiocyanate to form a urea or thiourea linkage.

Modulators of Neurological Targets

The homopiperazine moiety is also a well-established pharmacophore in the design of centrally active agents, including antipsychotics and modulators of neurotransmitter receptors.[7] The basic nitrogen atoms of the homopiperazine ring can be protonated at physiological pH, facilitating interactions with acidic residues in receptor binding pockets.

One promising area of application is in the development of T-type calcium channel antagonists. These channels are implicated in a variety of neurological disorders, and their modulation represents a key therapeutic strategy. The synthesis of potent and selective T-type calcium channel antagonists has been achieved through the derivatization of related fluoronitrobenzene precursors, highlighting a direct potential application for 1-(2-fluoro-4-nitrophenyl)homopiperazine.

Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the key transformations of 1-(2-fluoro-4-nitrophenyl)homopiperazine. These protocols are based on established synthetic procedures for analogous compounds and are designed to be robust and reproducible.

Protocol 1: Synthesis of 1-(4-Amino-2-fluorophenyl)homopiperazine - A Key Intermediate

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of synthetic possibilities. The resulting aniline derivative is a versatile intermediate for the introduction of diverse functionalities through amide bond formation, sulfonylation, and other reactions.

Reaction Scheme:

G start 1-(2-Fluoro-4-nitrophenyl)homopiperazine product 1-(4-Amino-2-fluorophenyl)homopiperazine start->product Reduction reagents H2 (g), Pd/C Ethanol Reduction Reduction reagents->Reduction

A representative synthetic scheme for the reduction of the nitro group.

Materials:

  • 1-(2-Fluoro-4-nitrophenyl)homopiperazine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of 1-(2-fluoro-4-nitrophenyl)homopiperazine (1.0 eq) in ethanol, add 10% Pd/C (0.1 eq by weight).

  • Stir the resulting suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 1-(4-amino-2-fluorophenyl)homopiperazine can be purified by column chromatography on silica gel if necessary.

Expert Insights:

  • Catalyst Choice: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of aromatic nitro groups. The catalyst loading can be adjusted, but 10 mol% is a good starting point.

  • Solvent: Ethanol is a good solvent for this reaction as it solubilizes the starting material and is compatible with the hydrogenation conditions. Methanol or ethyl acetate can also be used.

  • Safety: Hydrogen gas is flammable and should be handled with care in a well-ventilated fume hood.

Protocol 2: N-Arylation via Nucleophilic Aromatic Substitution (SₙAr)

The core reactivity of 1-(2-fluoro-4-nitrophenyl)homopiperazine lies in its susceptibility to nucleophilic aromatic substitution. This protocol details a general procedure for the reaction with a generic nucleophile (Nu-H).

Reaction Scheme:

G start 1-(2-Fluoro-4-nitrophenyl)homopiperazine product 1-(2-Nu-4-nitrophenyl)homopiperazine start->product SNAr reagents Nu-H, Base Solvent, Heat SNAr SNAr reagents->SNAr

General workflow for the SₙAr reaction.

Materials:

  • 1-(2-Fluoro-4-nitrophenyl)homopiperazine

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)

  • Aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile)

Procedure:

  • To a solution of 1-(2-fluoro-4-nitrophenyl)homopiperazine (1.0 eq) and the nucleophile (1.1-1.5 eq) in an appropriate aprotic polar solvent, add the base (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Causality in Reagent Selection: The choice of base and solvent is critical for the success of SₙAr reactions. A strong, non-nucleophilic base is required to deprotonate the nucleophile without competing in the reaction. Aprotic polar solvents are ideal as they can solvate the ions involved in the reaction without interfering with the nucleophile.

  • Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. The identity of the product can be confirmed by LC-MS analysis, which should show a molecular ion corresponding to the expected product.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄FN₃O₂[4]
Molecular Weight 239.25 g/mol [4]
Appearance Solid[4]
CAS Number 392660-27-4[4]

Conclusion and Future Directions

1-(2-Fluoro-4-nitrophenyl)homopiperazine is a valuable and versatile building block in medicinal chemistry. Its pre-activated aromatic ring and the inherent pharmacological relevance of the homopiperazine scaffold make it an attractive starting point for the synthesis of novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery efforts. Future research will likely focus on expanding the diversity of nucleophiles used in SₙAr reactions with this substrate and exploring the biological activities of the resulting derivatives in a wider range of therapeutic areas.

References

  • LookChem. (n.d.). Cas 392660-27-4, 1-(2-FLUORO-4-NITROPHENYL)HOMOPIPERAZINE. Retrieved from [Link]

  • Vadabingi, N., Mallepogu, V., Mallapu, R. E., Pasala, C., Poreddy, S., Bellala, P., ... & Meriga, B. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(1), 1-17.
  • Ahn, J. H., Park, W. S., Jun, M. A., Shin, M. S., Kang, S. K., Kim, K. Y., ... & Kim, S. S. (2008). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 18(24), 6525-6529.
  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Saavedra, J. E., Shami, P. J., Wang, L. Y., Davies, K. M., Booth, M. N., Citro, M. L., & Keefer, L. K. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & medicinal chemistry, 17(13), 4647-4653.
  • Teimoori, S., Panjamurthy, K., Vinaya, K., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2(4), 507-514.
  • Yarnell, A. (2005). Rethinking schizophrenia. Chemical & Engineering News, 83(25), 34-38.
  • Sivasubramanian, P. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • IntechOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 1-(2-Fluoro-4-nitrophenyl)homopiperazine in Pharmaceutical Development

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the strategic utilization of 1-(2-Fluoro-4-nitrophenyl)homopiperazine as a pivotal b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the strategic utilization of 1-(2-Fluoro-4-nitrophenyl)homopiperazine as a pivotal building block in modern pharmaceutical synthesis. We will explore the compound's unique chemical attributes, detailing its reactivity and showcasing its application through validated, step-by-step protocols. The causality behind experimental choices, mechanistic insights, and the rationale for its use in constructing complex, pharmacologically active molecules will be elucidated. This guide is designed to be a self-validating system, grounded in authoritative references, to empower scientists in leveraging this versatile scaffold for accelerated drug discovery.

Introduction: The Strategic Value of the Scaffold

1-(2-Fluoro-4-nitrophenyl)homopiperazine is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure is a deliberate convergence of three key pharmacophoric elements, each contributing to its utility as a starting material for bioactive molecules and new drug candidates.[1]

  • The Homopiperazine Moiety: This seven-membered diazepane ring is a larger homolog of the ubiquitous piperazine ring system.[2] Its inclusion can confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to form crucial interactions with biological targets.[3][4] The two nitrogen atoms provide synthetic handles for derivatization and can act as proton acceptors, influencing the compound's pKa and interaction with acidic residues in protein binding pockets.[4][5] The homopiperazine scaffold is a well-established motif in drug design, appearing in compounds targeting a wide range of diseases.[2][5]

  • The 2-Fluoro-4-nitrophenyl Group: This aromatic component is a powerful modulator of both chemical reactivity and biological activity.

    • Fluorine Substitution: The strategic placement of a fluorine atom ortho to the point of attachment has profound effects. Fluorine is a small, highly electronegative atom that can alter the electronic properties of the phenyl ring, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[6] Its use is a dominant strategy in modern drug discovery.[6]

    • Nitro Group: The para-nitro group is a strong electron-withdrawing group. This feature is critical for the primary reactivity of the building block, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. Furthermore, the nitro group itself is a versatile synthetic handle that can be readily reduced to an aniline, providing a secondary site for diverse chemical modifications.[7][8]

The combination of these features makes 1-(2-Fluoro-4-nitrophenyl)homopiperazine a "privileged scaffold" — a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

Physicochemical & Safety Data

A clear understanding of the physical and chemical properties of a building block is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 392660-27-4[1][9][10]
Molecular Formula C₁₁H₁₄FN₃O₂[1][9][10]
Molecular Weight 239.25 g/mol [9][11]
Appearance Solid[1][9]
Purity Typically ≥97%[9][10][12]
Melting Point 73 °C[1]
Storage 2-8 °C[10]

Safety & Handling: 1-(2-Fluoro-4-nitrophenyl)homopiperazine is classified as an irritant.[1][9] Standard laboratory safety protocols should be strictly followed.

  • Hazard Codes: Xi (Irritant)[1]

  • GHS Pictograms: GHS07 (Harmful/Irritant)[9]

  • Hazard Statements: H315 - Causes skin irritation.[9]

  • Precautionary Phrases: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Shipping: Transport Hazard Class 8; Packaging Group III; Proper Shipping Name: AMINES, SOLID, CORROSIVE, N.O.S.[12]

Core Synthetic Transformations & Protocols

The synthetic utility of 1-(2-Fluoro-4-nitrophenyl)homopiperazine stems from two primary reactive sites: the activated fluoro-aromatic ring and the versatile nitro group.

Workflow 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the ortho-fluorine atom for displacement by a wide range of nucleophiles. This is the cornerstone reaction for this building block.

SNAr_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Analysis Start 1-(2-Fluoro-4-nitrophenyl)homopiperazine Reaction SₙAr Reaction Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, DMSO) Heat (e.g., 80-120 °C) Start->Reaction Nucleophile Nucleophile (R-XH) e.g., R-OH, R-SH, R-NH₂ Nucleophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Product Substituted Product Purification Column Chromatography Workup->Purification Crude Product Purification->Product Purified Product

Caption: General workflow for SNAr reactions.

Expertise & Causality: The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate or DIPEA is used to deprotonate the incoming nucleophile without competing in the substitution reaction. Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base and do not interfere with the nucleophile, accelerating the reaction rate. Heat is typically required to overcome the activation energy of the C-F bond cleavage.

Protocol 3.1: General Procedure for SNAr with an Alcohol (O-Arylation)

This protocol describes the synthesis of an ether linkage, a common motif in pharmacologically active compounds.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(2-Fluoro-4-nitrophenyl)homopiperazine (1.0 eq), the desired alcohol (1.1-1.5 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.5 M with respect to the starting material.

  • Reaction: Stir the mixture vigorously and heat to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).[13][14] The combined organic layers are then washed with water and brine to remove residual DMF and salts.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Workflow 2: Reduction of the Nitro Group

The nitro group can be efficiently reduced to a primary amine, opening a gateway for a second wave of diversification, including amide bond formation, sulfonylation, reductive amination, and diazotization reactions.

Reduction_Workflow cluster_reactants Reactant cluster_process Process cluster_products Products & Analysis Start Nitro-Aromatic Compound (from Workflow 1 or original) Reaction Nitro Reduction Reagent (e.g., H₂/Pd-C, SnCl₂) Solvent (e.g., EtOH, EtOAc) Start->Reaction Workup Filtration (for Pd/C) or pH Adjustment (for SnCl₂) Reaction->Workup Reaction Mixture Product Aniline Derivative Purification Extraction &/or Column Chromatography Workup->Purification Crude Product Purification->Product Purified Product

Caption: General workflow for nitro group reduction.

Expertise & Causality: Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method, with water as the only byproduct.[13] It is often the preferred method for its high yield and simple workup (filtration of the catalyst). However, it may not be suitable for substrates containing other reducible functional groups (e.g., alkynes, alkenes). In such cases, chemical reduction using reagents like tin(II) chloride (SnCl₂) provides excellent chemoselectivity. The SnCl₂ workup requires a basic aqueous wash to neutralize the acidic conditions and precipitate tin salts.

Protocol 3.2: Catalytic Hydrogenation for Nitro Reduction

This protocol is a standard, high-yielding method for converting the nitro group to an amine.

  • Setup: To a heavy-walled reaction flask, add the nitro-containing substrate (1.0 eq) and a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This is often done using a hydrogen-filled balloon for atmospheric pressure reactions.[13] For more robust reactions, a Parr hydrogenator can be used.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-16 hours).

  • Workup: Carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[13]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting aniline derivative is often pure enough for the next step, but can be purified by column chromatography if necessary.

  • Validation: Confirm the complete reduction and structure via ¹H NMR and mass spectrometry. The disappearance of the characteristic downfield nitro-aromatic signals and the appearance of a new broad amine signal in the ¹H NMR are key indicators.

Applications in Drug Scaffolding

The true power of 1-(2-Fluoro-4-nitrophenyl)homopiperazine is realized when these core transformations are combined to build complex molecules with therapeutic potential. It serves as a linchpin, connecting different pharmacophoric fragments.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core linked to an aromatic "hinge-binding" region and a "solubility" region.[3] Our building block is perfectly suited for this type of architecture.

Kinase_Inhibitor_Synthesis A 1-(2-Fluoro-4-nitrophenyl)homopiperazine C SₙAr Reaction A->C B Hinge-Binding Moiety (Ar-OH) B->C D Intermediate 1 (Nitro-Aryl Ether) C->D Step 1 E Nitro Reduction (H₂/Pd-C) D->E Step 2 F Intermediate 2 (Aniline Derivative) E->F H Amide Coupling F->H G Solubility Tail (R-COCl) G->H I Final Kinase Inhibitor Scaffold H->I Step 3

Caption: Logical flow for synthesizing a kinase inhibitor scaffold.

  • Step 1 (SNAr): React 1-(2-Fluoro-4-nitrophenyl)homopiperazine with a phenolic hinge-binding moiety (e.g., a substituted hydroxypyridine) using the SNAr protocol (3.1). This attaches the core recognition element.

  • Step 2 (Reduction): Reduce the nitro group of the resulting intermediate using the catalytic hydrogenation protocol (3.2). This unmasks the aniline functionality.

  • Step 3 (Amidation): Couple the newly formed aniline with a carboxylic acid chloride or activated carboxylic acid (containing a solubilizing group) to form the final amide bond. This final step installs the region of the molecule that often governs pharmacokinetic properties.

This modular, three-step sequence allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[4][15]

Conclusion

1-(2-Fluoro-4-nitrophenyl)homopiperazine is more than a simple chemical; it is a strategically designed building block that offers a pre-packaged combination of desirable pharmaceutical traits and versatile synthetic handles. Its robust and predictable reactivity through SNAr and nitro-reduction pathways provides a reliable foundation for constructing complex molecular architectures. By understanding the causality behind the reaction conditions and the strategic value of each component of the scaffold, researchers can effectively and efficiently utilize this compound to accelerate the discovery and development of next-generation therapeutics.

References

  • 1-(2-FLUORO-4-NITROPHENYL)HOMOPIPERAZINE | lookchem. (n.d.). Retrieved March 26, 2026, from [Link]

  • 2-Fluoro-4-Nitroaniline: A Versatile Research Compound - UGA Student Affairs. (n.d.). Retrieved March 26, 2026, from [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, June 8). Retrieved March 26, 2026, from [Link]

  • 1-(2-FLUORO-4-NITROPHENYL)HOMOPIPERAZINE — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 26, 2026, from [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20). Retrieved March 26, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved March 26, 2026, from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved March 26, 2026, from [Link]

  • WO2003022214A2 - Piperazine and homopiperazine compounds - Google Patents. (n.d.).
  • Fluorinated building blocks in drug design: new pathways and targets - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 1-(2-Fluoro-4-nitrophenyl)homopiperazine

Introduction & Analytical Target Profile (ATP) 1-(2-Fluoro-4-nitrophenyl)homopiperazine is a critical building block and intermediate frequently utilized in the synthesis of kinase inhibitors and novel pharmacophores. Fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

1-(2-Fluoro-4-nitrophenyl)homopiperazine is a critical building block and intermediate frequently utilized in the synthesis of kinase inhibitors and novel pharmacophores. From an analytical perspective, quantifying this compound presents specific chromatographic challenges due to its distinct physicochemical properties.

The molecule features a highly electron-withdrawing 2-fluoro-4-nitrophenyl moiety coupled with a homopiperazine ring. The homopiperazine ring contains a highly basic secondary amine (pKa ~9.5–10.5). When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), this basic amine is prone to severe secondary interactions with residual acidic silanols on the silica stationary phase, leading to peak tailing, poor resolution, and compromised integration.

This application note details a robust, self-validating Quality by Design (QbD) approach to developing an HPLC method that mitigates these interactions, ensuring sharp peak symmetry and high sensitivity.

Method_Dev A Physicochemical Profiling (Amine pKa, UV Max) B Stationary Phase Selection (End-capped C18 / BEH) A->B C Mobile Phase Optimization (0.1% TFA for Ion-pairing) B->C D Gradient & Temp Tuning (Resolution > 2.0) C->D E Method Validation (ICH Q2(R2) / USP <1225>) D->E

Caption: Stepwise HPLC method development workflow for basic amine compounds.

Method Development Rationale: Causality & Optimization

Stationary Phase Selection

To counteract the basicity of the homopiperazine secondary amine, a standard bare-silica C18 column is insufficient. We select an Ethylene Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge C18). The hybrid particle technology drastically reduces silanol activity, providing a highly inert surface that prevents the secondary ion-exchange interactions responsible for peak tailing.

Mobile Phase & pH Control

Operating at a neutral pH would leave the secondary amine partially ionized, resulting in irreproducible retention times and broad peaks. By utilizing an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), we achieve two mechanistic goals:

  • Full Protonation: The amine is fully protonated, ensuring a single ionization state.

  • Ion-Pairing: The trifluoroacetate anion acts as a volatile ion-pairing agent, masking the positive charge of the amine and increasing its apparent hydrophobicity, which improves retention and peak shape.

  • Silanol Suppression: The low pH suppresses the ionization of any residual surface silanols on the stationary phase.

Detection Strategy

The nitroaromatic ring (2-fluoro-4-nitrophenyl) exhibits strong π−π∗ transitions. Diode Array Detection (DAD) scanning from 200–400 nm reveals a robust UV absorption maximum at 254 nm . This wavelength avoids the low-UV baseline drift typically caused by TFA absorbance (<220 nm) while maximizing the signal-to-noise ratio for the target analyte.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 1-(2-Fluoro-4-nitrophenyl)homopiperazine (Reference Standard, >99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic acid (TFA).

Solution Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in MeCN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2-Fluoro-4-nitrophenyl)homopiperazine into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm
Column Temperature 30°C ± 2°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Bandwidth 4 nm)
Autosampler Temp 5°C
Run Time 15.0 Minutes
Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic Hold
10.01090Linear Gradient
12.01090Isocratic Wash
12.1955Re-equilibration
15.0955End

Method Validation Framework

To ensure the method is self-validating and fit for purpose, it must be evaluated against the stringent criteria outlined in the ICH Q2(R2) Guideline on Validation of Analytical Procedures [1] and USP <1225> Validation of Compendial Procedures [2].

Validation_Protocol Root Spec Specificity No matrix interference Root->Spec Lin Linearity R² ≥ 0.999 Root->Lin Acc Accuracy 98-102% Recovery Root->Acc Prec Precision %RSD ≤ 2.0% Root->Prec Sens Sens Root->Sens

Caption: Core validation parameters mapped to ICH Q2(R2) acceptance criteria.

System Suitability Testing (SST)

Prior to any validation or routine analysis, the chromatographic system must pass SST to prove operational readiness.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the analyte peak. (A value >1.5 indicates degrading column stationary phase or insufficient ion-pairing).

  • Theoretical Plates ( N ): Must be ≥5000 .

  • Injection Precision: %RSD of peak areas from 6 replicate injections of the Working Standard must be ≤1.0% .

Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) / USP <1225> RequirementTarget Acceptance Criteria
Specificity Complete separation from diluent blanks and known impurities[2].Resolution ( Rs​ ) > 2.0; No interfering peaks at analyte Rt​ .
Linearity & Range Minimum of 5 concentrations across 80-120% of target[2].Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Triplicate preparations at 3 levels (e.g., 50%, 100%, 150%)[1].Mean recovery between 98.0% and 102.0%.
Repeatability (Precision) Minimum of 6 determinations at 100% test concentration[1].%RSD of assay results ≤2.0% .
Limit of Quantitation (LOQ) Lowest amount quantitatively determined with suitable precision[1].Signal-to-Noise (S/N) ratio ≥10:1 .

Troubleshooting Guide

  • Issue: Peak Tailing ( Tf​>1.5 )

    • Causality: The secondary amine is interacting with active silanols.

    • Solution: Verify that the mobile phase pH is strictly ~2.0. Ensure fresh TFA is used, as TFA can degrade and lose its ion-pairing efficacy over time. Consider replacing the column if the BEH phase has degraded.

  • Issue: Retention Time Shift

    • Causality: Inconsistent mobile phase mixing or temperature fluctuations.

    • Solution: Pre-mix mobile phases if using a low-pressure gradient system, or ensure the column oven is properly calibrated to 30°C.

References

  • USP <1225> Validation of Compendial Procedures. United States Pharmacopeia. Available at:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

Sources

Application

Application Note: A Comprehensive Guide to the In Vitro Characterization of 1-(2-Fluoro-4-nitrophenyl)homopiperazine Derivatives

Abstract The 1-(2-Fluoro-4-nitrophenyl)homopiperazine scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its potential as a ligand for various neurotransmitter receptors.[1] Derivatives of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-(2-Fluoro-4-nitrophenyl)homopiperazine scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its potential as a ligand for various neurotransmitter receptors.[1] Derivatives of this class are frequently investigated for applications in neuropharmacology, particularly in the development of novel antipsychotic and other central nervous system (CNS) agents.[2][3] A systematic and robust in vitro characterization is paramount to elucidating the pharmacological profile, identifying potential liabilities, and guiding the lead optimization process. This guide provides a suite of detailed protocols and expert insights for the comprehensive evaluation of these derivatives, from fundamental physicochemical properties to primary target engagement, functional activity, and critical off-target safety assessments. The methodologies are designed to be self-validating and are grounded in established scientific principles, providing researchers with a reliable framework for advancing their drug discovery programs.

Section 1: Foundational Physicochemical Profiling

Rationale: Before delving into complex biological assays, understanding the fundamental physicochemical properties of a compound is critical. These characteristics—lipophilicity (LogP/LogD) and ionization constant (pKa)—profoundly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] They can also directly impact assay performance and data interpretation. For instance, highly lipophilic compounds may exhibit non-specific binding, while the ionization state can affect receptor interaction.

Protocol 1.1: Determination of Lipophilicity (LogD) via Shake-Flask Method

Principle: This method measures the partition coefficient of a compound between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., PBS at pH 7.4), to determine its lipophilicity at a physiological pH.[4] The concentration of the compound in each phase is quantified by HPLC.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • HPLC system with a suitable column (e.g., C18)

  • Vortex mixer

  • Centrifuge

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing equal volumes of pre-saturated n-octanol and PBS (pH 7.4). The final DMSO concentration should be <1%.

  • Vortex the mixture vigorously for 30 minutes to ensure thorough partitioning.

  • Centrifuge the vial at 2000 x g for 15 minutes to achieve complete phase separation.

  • Carefully collect an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Analyze the concentration of the compound in each aliquot using a validated HPLC method.

  • Calculate the LogD value using the formula: LogD = log10([Compound]octanol / [Compound]PBS) .

Expert Note: The "shake-flask" method is considered the gold standard but can be resource-intensive. For higher throughput, validated reverse-phase HPLC methods can be employed to estimate LogP and LogD values.[6][7]

Parameter Description Typical Range for CNS Drugs
LogP Octanol-water partition coefficient of the neutral species.1.0 - 4.0
LogD (pH 7.4) LogP of an ionizable compound at physiological pH 7.4.1.0 - 3.5
pKa Acid dissociation constant, indicating the ionization state at different pH values.Varies; important for solubility and target binding.

Section 2: Primary CNS Target Profiling

Rationale: Phenylpiperazine and homopiperazine moieties are classic structural features of atypical antipsychotic drugs, which primarily exert their effects through interactions with dopamine D2 and serotonin 5-HT2A receptors.[2][3][8] Therefore, the initial biological characterization should focus on quantifying the affinity and functional activity of the derivatives at these key targets.

Dopamine D2 Receptor (D2R) Assays

Principle: This competitive binding assay quantifies the affinity (Ki) of a test compound for the D2 receptor. It measures the ability of the test compound to displace a known radiolabeled D2 antagonist (e.g., [3H]-Spiperone or [3H]-methylspiperone) from membranes prepared from cells expressing the human D2 receptor.[9][10][11]

Materials:

  • HEK293 cells stably expressing human D2 receptors.[10]

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-methylspiperone (Kd ≈ 0.2 nM).[10]

  • Non-specific binding control: 10 µM (+)-Butaclamol or Haloperidol.[9]

  • 96-well filter plates and a vacuum manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize D2-expressing cells in ice-cold membrane preparation buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., BCA assay).[9]

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of Assay Buffer.

    • 50 µL of test compound at various concentrations (typically 0.1 nM to 100 µM).

    • 50 µL of [3H]-methylspiperone at a final concentration near its Kd (e.g., 0.2 nM).[10]

    • 50 µL of cell membranes (e.g., 10-20 µg protein).

  • Controls:

    • Total Binding: Test compound is replaced with assay buffer.

    • Non-specific Binding (NSB): Test compound is replaced with 10 µM (+)-Butaclamol.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

Principle: The D2 receptor is a Gi-coupled GPCR. Its activation by an agonist (like dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures a compound's ability to act as an antagonist by blocking the dopamine-induced reduction in cAMP.[9]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human D2 receptor.[9]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (adenylyl cyclase stimulator).

  • Dopamine (agonist).

  • Test compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Step-by-Step Protocol:

  • Cell Plating: Seed D2-expressing cells into a 96- or 384-well plate and culture overnight.

  • Antagonist Treatment: Wash cells once with assay buffer. Add the test compound at various concentrations and incubate for 15-30 minutes at 37°C.[9]

  • Agonist Challenge: Add a fixed concentration of dopamine (typically its EC80) in the presence of forsklin to all wells (except the negative control) and incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis: Determine the IC50 value by plotting the cAMP response against the log concentration of the test compound. This IC50 represents the concentration at which the compound reverses 50% of the dopamine-induced inhibition of cAMP production.

G cluster_0 Dopamine D2 Receptor Screening Workflow Compound Test Compound (Homopiperazine Derivative) Binding Protocol 2.1.1 Radioligand Binding Assay Compound->Binding Functional Protocol 2.1.2 Functional cAMP Assay Compound->Functional Ki Determine Affinity (Ki) Does it bind? Binding->Ki IC50 Determine Potency (IC50) Is it a functional antagonist? Functional->IC50 Lead Lead Candidate Ki->Lead IC50->Lead

Workflow for D2 Receptor Screening.

Serotonin 5-HT2A Receptor (5-HT2AR) Assays

Principle: The 5-HT2A receptor is a Gq-coupled GPCR.[12] Ligand binding activates the Gq protein, which in turn triggers a signaling cascade resulting in the mobilization of intracellular calcium ([Ca2+]i).[13] This assay measures changes in cytosolic calcium concentration using a fluorescent dye, providing a direct readout of receptor activation or antagonism.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[13]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Serotonin (5-HT) or another suitable agonist.

  • Test compound.

  • A fluorescence plate reader with an injection module (e.g., FLIPR, FlexStation).

Step-by-Step Protocol:

  • Cell Plating: Seed 5-HT2A-expressing cells into a black, clear-bottom 96- or 384-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Antagonist Assay Setup:

    • Place the plate in the fluorescence reader.

    • Add the test compound at various concentrations and incubate for 15-30 minutes.

    • Initiate reading and inject a fixed concentration of serotonin (typically its EC80).

  • Agonist Assay Setup:

    • Place the dye-loaded plate in the reader.

    • Initiate reading and inject the test compound at various concentrations.

  • Data Acquisition: Monitor fluorescence intensity over time (typically 90-180 seconds) to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • For antagonist mode, plot the response against the log concentration of the test compound to determine the IC50.

    • For agonist mode, plot the response against the log concentration to determine the EC50.

G cluster_1 5-HT2A Receptor Gq Signaling Pathway Agonist 5-HT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Triggers

5-HT2A Gq-coupled signaling pathway.

Section 3: Early Safety and Liability Profiling

Rationale: Identifying potential safety issues early in the discovery process is essential to avoid costly late-stage failures. Key in vitro safety assays include assessing cardiotoxicity via hERG channel inhibition, potential for drug-drug interactions via CYP450 enzyme inhibition, and general cellular toxicity.[14][15]

Protocol 3.1.1: hERG Channel Inhibition Assay (Automated Patch Clamp)

Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[16][17] This assay uses automated patch-clamp electrophysiology to directly measure the effect of a compound on the hERG current in cells stably expressing the channel.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).[18]

  • Extracellular Solution: (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4.[16]

  • Intracellular Solution: (in mM) 130 KCl, 1 MgCl2, 10 NaCl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH 7.2.[16]

  • Test compound.

Step-by-Step Protocol:

  • System Preparation: Prepare cell suspensions and prime the automated patch-clamp system with intra- and extracellular solutions according to the manufacturer's instructions.

  • Cell Sealing: The system automatically positions cells and forms giga-ohm seals.

  • Baseline Recording: Establish a stable whole-cell recording. Apply a specific voltage pulse protocol to elicit the characteristic hERG tail current. This is typically a depolarizing pulse to +20 mV followed by a repolarizing step to -40 mV to measure the tail current.[16] Record baseline currents for several minutes.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound, allowing the effect to stabilize at each concentration (typically 3-5 minutes).

  • Washout: Perfuse with the extracellular solution alone to determine the reversibility of the inhibition.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

Protocol 3.1.2: Cytochrome P450 (CYP) Inhibition Assay

Principle: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[19] Inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) can lead to adverse drug-drug interactions.[20][21] This assay measures the ability of a test compound to inhibit the activity of key CYP isoforms using human liver microsomes and isoform-specific probe substrates.

Materials:

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system.

  • Incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Isoform-specific probe substrates and their corresponding metabolites for LC-MS/MS detection, or fluorogenic probes for fluorescence detection.[21][22]

  • Test compound and known positive control inhibitors for each isoform.

  • LC-MS/MS system or fluorescence plate reader.

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, combine the incubation buffer, HLMs, and the test compound at various concentrations. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add a mixture of the probe substrate and the NADPH regenerating system to start the reaction.

  • Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C. The time should be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Quantification: Analyze the supernatant for the amount of metabolite formed using LC-MS/MS or a fluorescence plate reader.

  • Data Analysis:

    • Determine the rate of metabolite formation at each concentration of the test compound.

    • Plot the percent inhibition of enzyme activity against the log concentration of the test compound to calculate the IC50 value.[22]

Protocol 3.1.3: General Cytotoxicity (MTT/MTS Assay)

Principle: The MTT or MTS assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[23] Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or MTS) to a colored formazan product (purple or orange).[24] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • A relevant cell line (e.g., HEK293, SH-SY5Y).

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.

  • Solubilization solution (for MTT assay, e.g., acidified isopropanol or DMSO).[23]

  • 96-well plates.

  • Spectrophotometer (plate reader).

Step-by-Step Protocol:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • Reagent Addition:

    • MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

    • MTS: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.[23][24]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a plate reader.[24][25]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the log concentration of the test compound to determine the CC50 (cytotoxic concentration 50%).

Core components of in vitro safety profiling.

Section 4: Exploratory Target Profiling

Rationale: To build a more comprehensive understanding of a compound's activity and potential alternative applications, it can be valuable to screen against other relevant targets. Matrix metalloproteinases (MMPs) are involved in numerous physiological and pathological processes, and their inhibition is a therapeutic strategy in various diseases.

Protocol 4.1.1: Gelatin Zymography for MMP-2/MMP-9 Inhibition

Principle: Gelatin zymography is an electrophoretic technique used to detect the activity of gelatin-degrading enzymes, primarily MMP-2 and MMP-9.[26] Samples containing MMPs are run on a polyacrylamide gel co-polymerized with gelatin. After electrophoresis, the gel is incubated in a buffer that promotes enzymatic activity. Areas with active MMPs will digest the gelatin, which, after staining with Coomassie Blue, appear as clear bands against a dark blue background.[27][28]

Materials:

  • Conditioned media from cells expressing MMP-2/MMP-9, or recombinant MMP enzymes.

  • Polyacrylamide gel solution containing 0.1% gelatin.

  • Non-reducing sample buffer.

  • Washing Buffer: 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5.

  • Incubation Buffer: 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5.

  • Staining Solution: 0.5% Coomassie Brilliant Blue R-250.

  • Destaining Solution.

Step-by-Step Protocol:

  • Sample Preparation: Pre-incubate the MMP-containing sample (e.g., conditioned media) with various concentrations of the test compound for 30 minutes at 37°C.

  • Electrophoresis: Mix the samples with non-reducing sample buffer and load them onto the gelatin-containing polyacrylamide gel. Run the gel under non-reducing conditions at 4°C.

  • SDS Removal: After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer to remove SDS and allow the enzymes to renature.[26]

  • Enzyme Activation: Incubate the gel in Incubation Buffer at 37°C for 18-24 hours. The divalent cations in the buffer are essential for MMP activity.[26]

  • Staining and Destaining: Stain the gel with Coomassie Blue for 1 hour, then destain until clear bands of gelatinolysis are visible against the blue background.[26]

  • Data Analysis: Quantify the intensity of the cleared bands using densitometry software. Compare the band intensity of compound-treated samples to the vehicle control to determine the extent of inhibition.

References

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from Innoprot website. [Link]

  • Howell, J. A., & Candelario-Jalil, E. (2025). Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples. Methods in Molecular Biology, 2918, 47-59. [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from Creative Bioarray website. [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from Assay Genie website. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 344-351. [Link]

  • Howell, J. A., & Candelario-Jalil, E. (2025). Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples. ResearchGate. [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from Wikipedia website. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from Eurofins DiscoverX website. [Link]

  • Snoek-van Beurden, P. A., & Von den Hoff, J. W. (2005). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. Methods in Molecular Biology, 291, 47-59. [Link]

  • Dantzig, A. H., et al. (1994). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Cancer Letters, 76(2-3), 139-145. [Link]

  • Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved from Slideshare website. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories website. [Link]

  • Google Patents. (n.d.). US7524639B2 - Assay for screening antipsychotic drugs.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from Bienta website. [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from Evotec website. [Link]

  • Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from Eurofins DiscoverX website. [Link]

  • Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Psychopharmacology, 239(7), 2139-2155. [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Retrieved from Technology Networks website. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from LifeNet Health LifeSciences website. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from Charles River Laboratories website. [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from The Solubility Company website. [Link]

  • LookChem. (n.d.). Cas 392660-27-4,1-(2-FLUORO-4-NITROPHENYL)HOMOPIPERAZINE. Retrieved from LookChem website. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from BMG LABTECH website. [Link]

  • Wang, L., et al. (2012). A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel. Journal of Biomolecular Screening, 17(8), 1086-1095. [Link]

  • Frankowski, K. J., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Grimm, S. W., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1779-1785. [Link]

  • Chen, Y., et al. (2019). An In Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 10, 142. [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from Mediford Corporation website. [Link]

  • Roth, B. L. (2023). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews, 75(4), 737-767. [Link]

  • Moore, N. A., et al. (1996). In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. Journal of Pharmacology and Experimental Therapeutics, 277(1), 157-168. [Link]

  • Wójcik-Pszczoła, K., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 22(19), 10427. [Link]

Sources

Method

Application Note: Preclinical Formulation Strategies for 1-(2-Fluoro-4-nitrophenyl)homopiperazine

Executive Summary & Pharmacological Context 1-(2-Fluoro-4-nitrophenyl)homopiperazine (CAS: 392660-27-4) is a highly versatile building block and lead scaffold in modern medicinal chemistry. The homopiperazine ring is inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-(2-Fluoro-4-nitrophenyl)homopiperazine (CAS: 392660-27-4) is a highly versatile building block and lead scaffold in modern medicinal chemistry. The homopiperazine ring is increasingly utilized as a solubility-enhancing bioisostere for piperazine ()[1]. Derivatives of this specific fluoronitrophenyl scaffold have demonstrated picomolar potency as soluble epoxide hydrolase (sEH) inhibitors, showing significant promise for treating inflammatory diseases such as acute pancreatitis and rheumatoid arthritis ()[2]. However, translating this scaffold from in vitro discovery to in vivo efficacy requires overcoming distinct physicochemical hurdles.

Physicochemical Profiling & Formulation Rationale

To design an effective formulation, we must first analyze the intrinsic properties of the active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of 1-(2-Fluoro-4-nitrophenyl)homopiperazine

PropertyValueImplication for Formulation
Molecular Weight 239.25 g/mol Favorable for oral absorption and high polymer loading.
Melting Point (Tm) ~73°CHigh risk of plasticization and stickiness during milling/compression.
Ionizable Group Secondary aminepKa ~9.5; amenable to salt formation.
Lipophilicity High (Fluoro-nitroaryl)Poor aqueous solubility at intestinal pH (BCS Class II).

Mechanistic Causality: The electron-withdrawing nature of the 2-fluoro-4-nitrophenyl group imparts significant lipophilicity, driving the compound's poor aqueous solubility at physiological pH. Concurrently, the exceptionally low melting point (73°C) indicates weak crystal lattice energy ()[3]. While low lattice energy theoretically aids dissolution, it presents a severe physical stability risk: the API is prone to plasticization, stickiness under mechanical stress (e.g., milling), and spontaneous polymorphic transitions. Therefore, conventional direct compression of the free base is unviable, necessitating advanced formulation strategies such as salt screening, amorphous solid dispersions (ASDs), or lipid-based nanocarriers.

Formulation Decision Tree

The following workflow dictates the formulation pathway based on the API's physicochemical profile.

FormulationWorkflow API 1-(2-Fluoro-4-nitrophenyl) homopiperazine (Low Tm: 73°C, BCS Class II) Salt Salt Screening (Targeting 2° Amine) API->Salt pKa ~9.5 ASD Amorphous Solid Dispersion (Polymer Stabilization) API->ASD Low Melting Point Lipid Lipid-Based Formulation (SMEDDS) API->Lipid High LogP EvalSalt Validation: DSC/XRPD Target: Tm > 120°C Salt->EvalSalt EvalASD Validation: mDSC Target: Single Tg ASD->EvalASD EvalLipid Validation: DLS Target: Size < 50 nm Lipid->EvalLipid

Fig 1. Formulation decision tree for 1-(2-Fluoro-4-nitrophenyl)homopiperazine.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Salt Screening

Objective: Exploit the secondary amine on the homopiperazine ring to form a stable crystalline salt, thereby increasing the melting point (>120°C) and enhancing dissolution.

  • Preparation: Dispense 20 mg of the API free base into 2 mL glass HPLC vials.

  • Solubilization: Dissolve the API in 0.5 mL of a moderately polar solvent (e.g., Acetone or Tetrahydrofuran) to ensure complete dissolution.

  • Counterion Addition: Add 1.05 molar equivalents of selected counterions (e.g., Hydrochloric acid, Methanesulfonic acid, p-Toluenesulfonic acid).

  • Crystallization: Induce crystallization via anti-solvent addition (e.g., heptane) or slow evaporation at ambient temperature.

  • Validation Check (Critical): Isolate the resulting solid and perform Differential Scanning Calorimetry (DSC). A successful salt must exhibit a sharp endothermic melting peak (Tm > 120°C) without prior exothermic crystallization events.

    • Self-Correction: If a glass transition (Tg) is observed instead, the salt has precipitated amorphously. Subject the sample to vapor stress (75% RH at 40°C) for 48 hours to induce crystallization before re-analyzing.

Protocol B: Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: If stable salts cannot be formed, the low-melting API must be kinetically stabilized in a high-Tg polymeric matrix to prevent crystallization and enhance apparent solubility.

  • Polymer Selection: Given the API's lipophilicity, HPMCAS-M (Hydroxypropyl Methylcellulose Acetate Succinate) is selected for its amphiphilic nature and ability to maintain supersaturation in the intestinal fluid.

  • Solution Preparation: Prepare a 5% w/v spray solution in Methanol/Dichloromethane (1:1 v/v) containing a 25:75 ratio of API to HPMCAS-M.

  • Spray Drying: Process the solution using a laboratory-scale spray dryer.

    • Causality Note: Because the API's intrinsic Tm is only 73°C, the outlet temperature must be kept strictly below 45°C. Exceeding this temperature will cause the particles to become rubbery and adhere to the cyclone walls, drastically reducing yield.

Table 2: Optimized Spray Drying Parameters

ParameterSetpoint
Inlet Temperature75°C
Outlet Temperature40 - 45°C
Atomization Gas Flow400 L/h
Feed Rate5 mL/min
  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation Check (Critical): Perform Modulated DSC (mDSC) and Powder X-Ray Diffraction (PXRD). The PXRD must show a broad halo with no Bragg peaks. The mDSC must reveal a single, composition-dependent Tg (typically >80°C for this ratio).

    • Self-Correction: Two distinct Tg values indicate API-polymer phase separation, rendering the formulation physically unstable. If observed, shift to a lower drug loading (e.g., 15%) or a more lipophilic polymer grade (HPMCAS-HF).

Protocol C: Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: Utilize the compound's lipophilicity to formulate a SMEDDS, which bypasses dissolution rate-limited absorption and promotes lymphatic transport.

  • Excipient Screening: Screen excipients for maximum API solubility. A standard starting system is Capryol 90 (oil), Tween 80 (surfactant), and Transcutol P (co-surfactant).

  • Formulation: Combine the excipients at an optimal ratio (e.g., 20% Capryol 90, 40% Tween 80, 40% Transcutol P). Dissolve the API at 50 mg/g under gentle magnetic stirring at 37°C until completely clear.

  • Validation Check (Critical): Perform a dispersion test by adding 1 g of the SMEDDS formulation to 100 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C under mild agitation (50 rpm). The mixture must form a clear, transparent microemulsion within 2 minutes. Analyze via Dynamic Light Scattering (DLS).

    • Self-Correction: A Z-average droplet size of <50 nm and a Polydispersity Index (PDI) <0.2 validates successful microemulsification. Turbidity or a bimodal size distribution indicates API precipitation, requiring an increase in the surfactant-to-oil ratio.

References

  • LookChem. "1-(2-Fluoro-4-nitrophenyl)homopiperazine (CAS: 392660-27-4) Properties." LookChem Database. URL:[Link]

  • Chen, Y., et al. "Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 2023, 66(4), 2979–3009. URL:[Link]

  • Meanwell, N. A., & Loiseleur, O. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1." Journal of Agricultural and Food Chemistry, 2022, 70(36), 10942-10971. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Fluoro-4-nitrophenyl)homopiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when synthesizing 1-(2-Fluoro-4-nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when synthesizing 1-(2-Fluoro-4-nitrophenyl)homopiperazine.

This molecule is typically synthesized via a Nucleophilic Aromatic Substitution ( SN​Ar ) between 3,4-difluoronitrobenzene (also known as 1,2-difluoro-4-nitrobenzene) and homopiperazine (1,4-diazepane). While the reaction is fundamentally robust[1], achieving high yields and purity requires precise control over regioselectivity, stoichiometry, and reaction conditions[2][3].

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why is my reaction yielding a significant amount of a bis-arylated byproduct? The Causality: Homopiperazine contains two secondary amines of similar nucleophilicity. Once the first amine attacks the electrophile to form the desired mono-arylated product, the second amine on the diazepane ring remains reactive. If the local concentration of 3,4-difluoronitrobenzene is high, the newly formed product acts as a nucleophile, attacking a second electrophile molecule to form an unwanted bis-arylated impurity. The Solution: You must manipulate the reaction kinetics. Either use a large stoichiometric excess of homopiperazine (3.0 to 5.0 equivalents) to ensure the electrophile is entirely consumed before bis-arylation can occur, or use a mono-protected derivative like 1-Boc-homopiperazine to physically block the second amine.

Q2: How do I ensure regioselectivity for the 4-position over the 3-position? The Causality: The starting material, 3,4-difluoronitrobenzene, has two electrophilic sites. The nitro group exerts a profound electron-withdrawing effect via resonance, heavily activating the ortho and para positions. The fluorine at position 4 is para to the nitro group. When a nucleophile attacks here, the negative charge of the intermediate Meisenheimer complex is delocalized directly onto the highly electronegative oxygen atoms of the nitro group. The fluorine at position 3 is meta and lacks this resonance stabilization[2]. The Solution: Regioselectivity is inherently high (>95:5) due to this electronic bias. However, elevated temperatures (>80 °C) provide enough thermal energy to overcome the activation barrier for meta-attack. Maintain reaction temperatures between 20 °C and 60 °C to preserve kinetic control[3].

Q3: I am observing a highly polar, yellow impurity that lowers my yield. What is it? The Causality: This is likely 2-fluoro-4-nitrophenol. In the presence of adventitious water and an inorganic base (like K2​CO3​ ), hydroxide ions are generated in situ. Hydroxide is a strong, hard nucleophile that readily outcompetes the bulky amine for the highly activated para-fluorine, leading to irreversible hydrolysis of your starting material. The Solution: Ensure strictly anhydrous conditions. Use anhydrous solvents (e.g., dry CH3​CN or DMF) and dry your inorganic bases in an oven prior to use. Alternatively, switch to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

Part 2: Synthesis Workflows & Logical Relationships

To visually map the decision-making process for this synthesis, refer to the workflow diagram below. It contrasts the time-efficient direct synthesis against the yield-optimized Boc-protected route.

Synthesis_Workflow SM Starting Material: 3,4-Difluoronitrobenzene RouteA Route A: Direct SNAr (Time-Efficient) SM->RouteA RouteB Route B: Boc-Protected (Yield-Optimized) SM->RouteB AddExcess Add 3.0 - 5.0 eq Homopiperazine RouteA->AddExcess Anhydrous ACN, RT WorkupA Acid-Base Extraction (Purification) AddExcess->WorkupA SNAr Reaction Target Target Molecule: 1-(2-Fluoro-4-nitrophenyl) homopiperazine WorkupA->Target Moderate Yield AddBoc Add 1.05 eq 1-Boc-homopiperazine RouteB->AddBoc DIPEA, DMF, 60°C Deprotect TFA/DCM Deprotection (Cleave Boc group) AddBoc->Deprotect Intermediate Isolation Deprotect->Target High Yield

Comparative workflow of direct vs. Boc-protected SNAr synthesis strategies.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical observations (like color changes and phase distributions) will confirm that the chemistry is proceeding correctly at each step.

Protocol A: Direct Synthesis (Excess Amine Method)

Best for rapid synthesis where starting materials are abundant.

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with homopiperazine (5.0 eq, 50 mmol) and anhydrous CH3​CN (100 mL). Add anhydrous K2​CO3​ (2.0 eq, 20 mmol).

  • Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 3,4-difluoronitrobenzene (1.0 eq, 10 mmol) in 10 mL of CH3​CN and add it dropwise over 15 minutes.

    • Self-Validation Check: The solution will immediately turn a deep yellow/orange color. This indicates the formation of the charge-transfer Meisenheimer complex[2].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Acid-Base Workup (Critical Step):

    • Concentrate the mixture under reduced pressure to remove CH3​CN .

    • Partition the residue between Ethyl Acetate (100 mL) and Distilled Water (100 mL).

    • Extract the organic layer with 1M HCl (3 x 50 mL). Self-Validation Check: The desired product (free amine) will protonate and migrate to the aqueous layer, leaving the neutral bis-arylated byproduct and any unreacted electrophile in the organic layer.

    • Collect the acidic aqueous layers, cool to 0 °C, and slowly basify to pH 12 using 6M NaOH. The aqueous layer will turn cloudy.

    • Extract the basified aqueous layer with DCM (3 x 50 mL). Dry the combined DCM layers over Na2​SO4​ , filter, and concentrate to yield the pure product.

Protocol B: Boc-Protected Synthesis (Yield-Optimized Method)

Best for scale-up or when maximizing the yield of the target API precursor is critical.

  • SN​Ar Coupling: Charge a flask with 1-Boc-homopiperazine (1.05 eq, 10.5 mmol), DIPEA (1.5 eq, 15 mmol), and anhydrous DMF (50 mL). Add 3,4-difluoronitrobenzene (1.0 eq, 10 mmol) at room temperature.

  • Heating: Heat the mixture to 60 °C for 2 hours.

  • Intermediate Isolation: Cool to room temperature and quench with water (150 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with 5% aqueous LiCl or brine (5 x 50 mL) to thoroughly remove the DMF. Dry and concentrate to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in DCM (40 mL). Add Trifluoroacetic Acid (TFA) (10 eq) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Final Workup: Concentrate the mixture to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8-9). Extract with DCM (3 x 50 mL), dry over Na2​SO4​ , and concentrate to yield the final product.

Part 4: Quantitative Data Summary

To aid in route selection, the quantitative performance metrics of both protocols are summarized below.

Performance MetricProtocol A (Direct Synthesis)Protocol B (Boc-Protected)
Overall Isolated Yield 60% - 70%85% - 95%
Purity (HPLC) > 92%> 98%
Reaction Steps 12
Bis-arylation Impurity ~5% - 10% (Pre-workup)0%
Regioselectivity (para:meta) > 98:2> 98:2
Time to Completion ~6 Hours~12 Hours
Cost Efficiency High (Cheaper reagents)Moderate (Requires Boc-amine)

References

  • Exploratory Process Development and Kilogram-Scale Synthesis of a Novel Oxazolidinone Antibacterial Candidate. ACS Publications. Available at:[Link][1]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek Application Notes. Available at:[Link][2]

  • Kepner-Tregoe Decision Analysis as a Tool To Aid Route Selection. Part 3. Application to a Back-Up Series of Compounds in the PDK Project. Organic Process Research & Development - ACS Publications. Available at:[Link][3]

Sources

Optimization

Technical Support Hub: Purification of Crude 1-(2-Fluoro-4-nitrophenyl)homopiperazine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 1-(2-Fluoro-4-nitrophenyl)homopiperazine. This guide is designed for researchers, medicinal chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-(2-Fluoro-4-nitrophenyl)homopiperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate.[1] The purity of this compound is critical for downstream applications, including drug discovery and development, as impurities can lead to unwanted side effects or reduced efficacy in final active pharmaceutical ingredients (APIs).[2][3]

This hub provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles for purifying aromatic and piperazine-containing compounds.[4][5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude 1-(2-Fluoro-4-nitrophenyl)homopiperazine.

Question: My crude product is an oily or tar-like substance, and it won't crystallize. What should I do?

Answer:

This phenomenon, known as "oiling out," is a common issue when purifying crude products and can be caused by several factors.[6]

  • Causality: Oiling out occurs when the solid melts in the recrystallization solvent before it fully dissolves, or when the concentration of impurities is so high that it significantly depresses the melting point of the mixture. The basic nitrogen of the homopiperazine ring can also interact with acidic impurities, forming low-melting-point ionic pairs.

  • Solutions & Rationale:

    • Pre-Purification Wash: Before attempting a full recrystallization, wash the crude oil with a non-polar solvent like hexane or diethyl ether. This will remove highly non-polar impurities that may be inhibiting crystallization. Swirl or sonicate the oil with the solvent, then decant. Repeat 2-3 times.

    • Solvent System Adjustment: Your current recrystallization solvent may be too high-boiling or too effective.

      • Switch to a lower-boiling point solvent. The goal is to dissolve the compound near the solvent's boiling point without melting the compound itself.[6]

      • Use a solvent mixture. A common choice for compounds like this is an ethanol/water or isopropanol/water system. Dissolve the crude product in the minimum amount of hot alcohol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot alcohol to clarify and then allow it to cool slowly.[4][7]

    • Preliminary Chromatographic Step: If the impurity load is very high, a preliminary purification by passing the crude material through a short plug of silica gel can be effective. Elute with a moderately polar solvent system (e.g., ethyl acetate/hexane) to remove the bulk of impurities before proceeding with recrystallization.[4][6]

Question: I am getting very low yields after recrystallization. How can I improve my product recovery?

Answer:

Poor recovery is often a trade-off for high purity, but several procedural adjustments can minimize product loss.

  • Causality: The most common reasons for low yield are using an excessive amount of solvent, premature crystallization during filtration, or the crude material being less pure than anticipated.[6]

  • Solutions & Rationale:

    • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent will keep more of your product dissolved in the cold mother liquor, thus reducing the yield.[7][8]

    • Slow Cooling: Do not rush the crystallization process. Allowing the solution to cool slowly to room temperature before moving it to an ice bath promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.[6][7]

    • Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. This prevents the product from crashing out of solution prematurely on the cold glass surfaces.[6]

    • Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your purified product.[7]

Question: My final product is a yellow or reddish-brown solid. Is this normal, and can I remove the color?

Answer:

Yes, it is common for nitrophenyl compounds to be colored.

  • Causality: The nitro-aromatic chromophore in the molecule inherently absorbs light in the visible spectrum, typically resulting in a yellow to red color.[9] While the pure compound is colored, a particularly dark or tarry appearance may indicate the presence of oxidation byproducts or other highly conjugated impurities.[9]

  • Solutions & Rationale:

    • Accept the Color: If purity analysis (HPLC, NMR) shows the product is clean, the color is likely inherent to the molecule. 4-Amino-3-nitrophenol, a related compound, is a dark red powder even when pure.[9]

    • Activated Charcoal Treatment: To remove colored impurities, you can use activated charcoal (decolorizing carbon). Add a very small amount (e.g., 1-2% by weight of your compound) to the hot solution during recrystallization, boil for a few minutes, and then perform a hot filtration through Celite® or fluted filter paper to remove the charcoal.[9]

    • Caution with Charcoal: Use charcoal sparingly. It is a non-selective adsorbent and can bind to your desired product, leading to a reduction in yield.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-(2-Fluoro-4-nitrophenyl)homopiperazine?

A1: The impurity profile depends heavily on the synthetic route, but for a typical nucleophilic aromatic substitution (SNAr) reaction, you can expect:

  • Unreacted Starting Materials: Residual homopiperazine and the fluoro-nitro-aromatic precursor (e.g., 1,2-difluoro-4-nitrobenzene).[4]

  • Positional Isomers: If the starting material is, for example, 1,4-difluoro-2-nitrobenzene, you may form the 1-(4-fluoro-2-nitrophenyl)homopiperazine isomer.[6]

  • Di-substituted Byproducts: Reaction of both nitrogen atoms of homopiperazine if stoichiometry is not carefully controlled.

  • Oxidation/Degradation Products: These often contribute to dark coloration.[9]

Q2: Which primary purification technique is best: Recrystallization, Column Chromatography, or Acid-Base Extraction?

A2: The choice depends on the impurity profile and the desired scale. A multi-step approach is often most effective. The workflow below illustrates a common strategy.

G Crude Crude Product (Oil or Solid) LLE Liquid-Liquid Extraction (Acid Wash) Crude->LLE Dissolve in EtOAc/DCM Concentrate Concentrate Organic Layer LLE->Concentrate Separate & Dry Purity_Check1 Assess Purity (TLC/HPLC) Concentrate->Purity_Check1 Column Flash Column Chromatography Purity_Check1->Column Complex Mixture / Similar Polarity Recrystal Recrystallization Purity_Check1->Recrystal Relatively Pure / >85% Purity_Check2 Final Purity Analysis (HPLC, NMR, MS) Column->Purity_Check2 Recrystal->Purity_Check2 Pure_Product Pure Product Purity_Check2->Pure_Product Meets Spec. G cluster_0 Method Selection cluster_1 Recommended Technique Purity Initial Purity? Impurity Impurity Type? Purity->Impurity < 85% Recrystal Recrystallization Purity->Recrystal > 85% LLE LLE (Acid Wash) Impurity->LLE Gross Starting Material Column Column Chromatography Impurity->Column Close Polarity Byproducts

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Fluoro-4-nitrophenyl)homopiperazine

Welcome to the Technical Support Center for the synthesis of 1-(2-Fluoro-4-nitrophenyl)homopiperazine[1]. This compound is a critical pharmaceutical building block, frequently utilized in the development of advanced anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Fluoro-4-nitrophenyl)homopiperazine[1]. This compound is a critical pharmaceutical building block, frequently utilized in the development of advanced antimicrobial agents and targeted kinase inhibitors. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between 3,4-difluoronitrobenzene and homopiperazine (1,4-diazepane)[2].

While conceptually straightforward, the highly activated nature of the electrophile and the presence of two secondary amines on the homopiperazine ring often lead to complex side-reaction profiles. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity synthesis.

Section 1: Mechanistic Overview & Reaction Pathways

The regioselectivity of this SNAr reaction is driven by the strong electron-withdrawing nature of the nitro group. Nucleophilic attack occurs almost exclusively at the 4-fluoro position (para to the nitro group) because the resulting intermediate carbanion (Meisenheimer complex) is stabilized via direct resonance with the nitro group[2]. Attack at the 3-fluoro position lacks this stabilization, making meta-substitution kinetically unfavorable at lower temperatures.

SNAr_Pathway SM 3,4-Difluoronitrobenzene + Homopiperazine MC Meisenheimer Complex (Para-Attack) SM->MC Base (DIPEA) Anhydrous CH3CN Phenol 2-Fluoro-4-nitrophenol (Hydrolysis) SM->Phenol + Trace H2O/OH- Meta Meta-Substitution Regioisomer SM->Meta High Temp (>80°C) Target 1-(2-Fluoro-4-nitrophenyl) homopiperazine MC->Target -HF Bis Bis-arylated Byproduct (Over-alkylation) Target->Bis + Excess SM (If unprotected)

SNAr Reaction Pathway and Common Side Reactions in Homopiperazine Arylation.

Section 2: Troubleshooting Guide

Q: I am observing a significant amount of a higher molecular weight byproduct. LC-MS indicates it is the bis-arylated species. How do I prevent this? A: Homopiperazine contains two reactive secondary amines. Once the first amine reacts with 3,4-difluoronitrobenzene, the resulting mono-arylated product remains nucleophilic enough to attack a second equivalent of the electrophile, yielding 1,4-bis(2-fluoro-4-nitrophenyl)homopiperazine. Causality & Solution: To completely suppress this, transition to a protecting group strategy using mono-Boc-homopiperazine [3]. The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group deactivates the second amine. If you must use unprotected homopiperazine, you must use a massive stoichiometric excess (5 to 10 equivalents) to statistically favor mono-arylation, though this severely complicates downstream purification.

Q: My NMR shows a mixture of regioisomers. Why is substitution occurring at the 3-fluoro position instead of the 4-fluoro position? A: While the 4-position is kinetically favored due to Meisenheimer complex stabilization[2], elevated temperatures (e.g., >80°C) provide enough thermal energy to overcome the higher activation barrier of meta-attack. Solution: Strictly control the reaction temperature. Maintain the reaction between 20°C and 50°C. Using a polar aprotic solvent like Acetonitrile (CH3CN) ensures sufficient solubility and reactivity at ambient temperatures.

Q: I am detecting 2-fluoro-4-nitrophenol in my crude mixture. Where is this coming from? A: This is a hydrolysis byproduct. The highly activated 4-fluoro position is susceptible to SNAr attack by hydroxide ions if water is present in your solvent or base. Solution: Ensure all solvents are strictly anhydrous. Switch from hygroscopic inorganic bases to anhydrous N,N-Diisopropylethylamine (DIPEA).

Section 3: Standard Operating Procedure (SOP) - Optimized Mono-Boc Route

This self-validating protocol ensures high regioselectivity and zero bis-arylation by utilizing mono-Boc-homopiperazine.

Step 1: Regioselective SNAr Coupling

  • Charge a flame-dried round-bottom flask with 3,4-difluoronitrobenzene (1.0 eq) and anhydrous CH3CN (0.2 M concentration).

  • Add anhydrous DIPEA (2.0 eq) to the stirring solution.

  • Add mono-Boc-homopiperazine (1.1 eq) dropwise at 0°C to control the initial exothermic reaction.

  • Warm the mixture to room temperature (25°C) and stir for 4-6 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the starting material and the formation of a single new peak confirms regioselective mono-arylation without over-alkylation.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.1 M).

  • Cool to 0°C and add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise[4].

  • Stir at room temperature for 2 hours.

    • Self-Validation Check: LC-MS will show the complete disappearance of the [M+H]+ peak of the protected species and the appearance of the [M+H]+ peak corresponding to the free base of 1-(2-Fluoro-4-nitrophenyl)homopiperazine (m/z ~240).

  • Concentrate in vacuo. Neutralize the TFA salt by partitioning between DCM and saturated aqueous NaHCO3. Extract, dry, and concentrate to afford the pure target compound.

Section 4: Quantitative Data & Reaction Optimization

The following table summarizes the impact of varying reaction conditions on the yield and purity of the target molecule, validating the mechanistic causality discussed above.

Reagent (Amine)BaseSolventTemp (°C)Major ByproductYield (%)Purity (LC-MS)
Unprotected Homopiperazine (1.1 eq)K2CO3CH3CN80Bis-arylation (High)35%< 50%
Unprotected Homopiperazine (5.0 eq)DIPEADMF25None (Excess amine removal difficult)68%85%
Mono-Boc-homopiperazine (1.1 eq)K2CO3CH3CN80Meta-regioisomer (Trace)75%92%
Mono-Boc-homopiperazine (1.1 eq) DIPEA CH3CN 25 None >90% >98%
Section 5: Frequently Asked Questions (FAQs)

Q: Can I use triethylamine (TEA) instead of DIPEA? A: While TEA is a common base, DIPEA is preferred due to its increased steric bulk. This minimizes its potential to act as a competing nucleophile against the highly activated 3,4-difluoronitrobenzene, and it offers a superior solubility profile in polar aprotic solvents.

Q: How does this synthesis compare to the piperazine analog? A: The synthesis of 1-(2-fluoro-4-nitrophenyl)piperazine follows the exact same mechanistic principles and is widely used as a precursor for oxazolidinone antibiotics like Eperezolid and Linezolid[5]. The primary difference is the slightly higher nucleophilicity and conformational flexibility of the 7-membered homopiperazine ring compared to the 6-membered piperazine ring, making homopiperazine slightly more prone to bis-alkylation if left unprotected.

Q: Is the final product stable for long-term storage? A: Yes. 1-(2-Fluoro-4-nitrophenyl)homopiperazine is relatively stable but should be stored in a tightly sealed container at 2-8°C, protected from light, to prevent slow oxidation of the secondary amine[1].

References
  • Thermo Fisher Scientific. "1-(2-Fluoro-4-nitrophenyl)homopiperazine, 97%". 1

  • National Center for Biotechnology Information (PMC). "Syntheses and biological evaluation of new cephalosporin-oxazolidinone conjugates". 3

  • ChemicalBook. "1-(2-Fluoro-4-nitrophenyl)piperazine | 154590-33-7". 5

  • Google Patents. "CA2133079C - Oxazolidinone antimicrobials containing substituted diazine moieties". 4

  • ResearchGate. "Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase". 2

Sources

Optimization

Technical Support Center: 1-(2-Fluoro-4-nitrophenyl)homopiperazine Scale-Up

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-(2-Fluoro-4-nitrophenyl)homopiperazine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-(2-Fluoro-4-nitrophenyl)homopiperazine .

Scaling up nucleophilic aromatic substitution (SNAr) reactions introduces mass transfer, thermal control, and stoichiometric challenges that are not always apparent at the bench scale. This guide synthesizes mechanistic causality with field-proven protocols to help you eliminate bis-arylation and control regioselectivity.

Mechanistic Overview & Causality

The synthesis of 1-(2-fluoro-4-nitrophenyl)homopiperazine relies on the SNAr of 3,4-difluoronitrobenzene (DFNB) with homopiperazine (1,4-diazepane)[1]. The reaction proceeds via an addition-elimination mechanism, forming a transient Meisenheimer complex.

The strong electron-withdrawing nitro group highly activates the para-fluorine (C4 position) over the meta-fluorine (C3 position) due to resonance stabilization of the negative charge. However, two primary impurities frequently derail scale-up efforts:

  • Bis-arylation: Homopiperazine contains two secondary amines. If the local concentration of DFNB is too high, the mono-arylated product (which remains nucleophilic) will react with a second DFNB molecule to form a bis-arylated impurity[2].

  • Regioisomeric Impurity: Attack at the C3 position (forming 1-(3-fluoro-4-nitrophenyl)homopiperazine) occurs if thermodynamic control overtakes kinetic control, usually due to poor cooling or inappropriate solvent selection[3].

Troubleshooting FAQs

Q1: We are observing >5% bis-arylated impurity during our 1 kg scale-up. How can we suppress this? A: Bis-arylation is a statistical and kinetic problem. To suppress this, you must manipulate the stoichiometry and the addition sequence to ensure the bimolecular collision rate favors the primary amine[2]:

  • Reverse Addition (Critical): Do not add homopiperazine to DFNB. Instead, add the DFNB solution dropwise to the homopiperazine solution. This ensures homopiperazine is always in massive excess relative to unreacted DFNB.

  • Stoichiometry: Use 3.0 to 4.0 equivalents of homopiperazine. While this seems wasteful, unreacted homopiperazine is highly water-soluble and easily recovered or washed out during workup.

  • Dilution: Operate at lower concentrations (e.g., 8–10 volumes of solvent) to reduce the likelihood of the mono-product encountering unreacted DFNB.

Q2: Our HPLC shows 2-3% of the 3-fluoro regioisomer. How do we improve regioselectivity? A: Regioselectivity in DFNB SNAr reactions is highly temperature and solvent-dependent[3].

  • Temperature Control: Keep the internal reaction temperature strictly between 0°C and 5°C during the addition phase. Exotherms during scale-up can push the reaction toward the thermodynamically accessible meta-attack.

  • Solvent Selection: Switch from protic solvents (like ethanol) to polar aprotic solvents like Acetonitrile (MeCN) or THF. Aprotic solvents leave the nucleophile unsolvated and more reactive, allowing the reaction to proceed efficiently at lower temperatures.

Q3: What is the optimal base for this SNAr? A: While inorganic bases like K2CO3 or NaHCO3 are common in literature[4], they create heterogeneous mixtures that are difficult to stir on a large scale, leading to localized hot spots. We recommend using N,N-Diisopropylethylamine (DIPEA) . Organic bases maintain a homogeneous reaction matrix, ensuring consistent kinetics and easier thermal management[3].

Q4: How do we efficiently remove the excess homopiperazine during workup without losing our product? A: Exploit the basicity difference. Homopiperazine has two highly basic amines (pKa ~10.4 and ~5.6), whereas your product only has one basic amine (the other is conjugated to the electron-deficient nitrophenyl ring, drastically lowering its pKa).

  • Perform the aqueous workup at pH 4.5 - 5.0 . At this pH, free homopiperazine is doubly protonated and highly water-soluble, while the mono-arylated product remains largely in the organic phase (e.g., Ethyl Acetate).

Quantitative Data: Condition Optimization

The following table summarizes optimization data for the SNAr of DFNB with homopiperazine, demonstrating the causality between reaction parameters and impurity profiles.

SolventBase (Eq)HomopiperazineTemp (°C)Addition MethodYield (%)Bis-Impurity (%)Regioisomer (%)
EtOHNaHCO3 (2.0)1.1 eq25Standard6814.53.2
THFK2CO3 (2.0)2.0 eq25Standard758.12.5
MeCNDIPEA (1.5)3.0 eq0–5Reverse891.20.8
MeCN DIPEA (1.5) 4.0 eq 0–5 Reverse 94 < 0.1 < 0.1

Standardized Experimental Protocol

This self-validating protocol utilizes reverse addition and pH-controlled extraction to ensure high purity and yield.

Materials:

  • 3,4-Difluoronitrobenzene (DFNB): 1.0 equivalent (Limiting reagent)

  • Homopiperazine: 4.0 equivalents

  • DIPEA: 1.5 equivalents

  • Acetonitrile (MeCN): 10 volumes total

Step-by-Step Workflow:

  • Reactor Preparation: Charge a clean, dry jacketed reactor with Homopiperazine (4.0 eq) and MeCN (8 volumes). Begin stirring at 200 rpm to ensure homogeneity.

  • Base Addition: Add DIPEA (1.5 eq) to the reactor. Cool the internal temperature to 0°C – 5°C using the chiller jacket.

  • Substrate Dilution: In a separate vessel, dissolve DFNB (1.0 eq) in MeCN (2 volumes).

  • Reverse Addition: Slowly dose the DFNB solution into the reactor over 2–3 hours. Validation Check: Monitor the internal temperature continuously; ensure it does not exceed 10°C to prevent regioisomer formation.

  • Aging: Once addition is complete, maintain the temperature at 5°C and stir for 4 hours. Validation Check: Monitor completion via HPLC (Target: >99% conversion of DFNB).

  • Quench & Solvent Swap: Concentrate the reaction mixture under vacuum to remove MeCN. Redissolve the crude, viscous residue in Ethyl Acetate (10 volumes).

  • pH-Controlled Wash: Wash the organic layer with mildly acidic water (citric acid buffer, pH 4.5) three times (3 x 5 volumes) to extract unreacted homopiperazine.

  • Isolation: Wash the organic phase with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the product as a vibrant yellow/orange solid.

Visualizations

SNAr_Pathway DFNB 3,4-Difluoronitrobenzene (DFNB) Meisenheimer Meisenheimer Complex (Intermediate) DFNB->Meisenheimer SNAr at C4 (Kinetically favored) RegioImpurity 3-Fluoro Regioisomer (Meta-attack) DFNB->RegioImpurity SNAr at C3 (Thermodynamic/High Temp) Homo Homopiperazine (1,4-Diazepane) Homo->Meisenheimer Product 1-(2-Fluoro-4-nitrophenyl) homopiperazine Meisenheimer->Product - HF BisImpurity Bis-arylated Impurity (Over-reaction) Product->BisImpurity + DFNB (Poor stoichiometry)

Reaction pathway of 3,4-difluoronitrobenzene SNAr highlighting target and impurity formation.

Troubleshooting Start Identify Primary Impurity in Scale-up IsBis Bis-arylation > 2%? Start->IsBis IsRegio 3-Fluoro Regioisomer > 1%? IsBis->IsRegio No FixBis 1. Increase Homopiperazine to 3-5 eq 2. Reverse addition (DFNB into amine) 3. Increase dilution IsBis->FixBis Yes FixRegio 1. Lower reaction temp (0-10°C) 2. Switch to polar aprotic solvent (MeCN) 3. Use weaker organic base (DIPEA) IsRegio->FixRegio Yes Optimal Proceed to Workup (pH 4.5 aqueous wash) IsRegio->Optimal No

Decision tree for mitigating bis-arylation and regioselectivity issues during SNAr scale-up.

References

  • Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry Source: PMC (NIH) URL:1

  • Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds Source: ResearchGate URL:4

  • Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications Source: MDPI URL:3

  • 1-(Piperidin-4-yl)piperazine | 142013-66-9 Source: Benchchem URL:2

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation of 1-(2-Fluoro-4-nitrophenyl)homopiperazine Using LC-MS

Executive Summary The robust characterization of active pharmaceutical ingredients (APIs) and key intermediates is foundational to modern drug development. This guide provides an in-depth, technically-grounded protocol f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust characterization of active pharmaceutical ingredients (APIs) and key intermediates is foundational to modern drug development. This guide provides an in-depth, technically-grounded protocol for the purity validation of 1-(2-Fluoro-4-nitrophenyl)homopiperazine, a heterocyclic building block relevant in medicinal chemistry.[1] We will explore the unique analytical challenges posed by its structure and present a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) methodology designed for unambiguous purity assessment. This document moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions, from mobile phase selection to mass spectrometer tuning. Furthermore, it objectively compares the performance of LC-MS against alternative analytical techniques like HPLC-UV and Nuclear Magnetic Resonance (NMR) spectroscopy, underscoring the superior specificity and impurity identification capabilities of mass spectrometric detection for regulatory compliance and research confidence.

Introduction: The Imperative for Definitive Purity Analysis

In pharmaceutical research, the purity of a synthetic intermediate like 1-(2-Fluoro-4-nitrophenyl)homopiperazine is not merely a quality metric; it is a critical determinant of reaction yield, downstream synthetic success, and the toxicological profile of the final API. The presence of unidentified impurities, even at trace levels, can lead to failed reactions, introduce confounding variables in biological assays, or generate potentially genotoxic byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for this task. Its power lies in coupling the exquisite separation capabilities of high-performance liquid chromatography (HPLC) with the definitive identification power of mass spectrometry.[2] Unlike traditional HPLC with UV detection, which can only quantify based on chromophore response, LC-MS provides a mass-to-charge ratio (m/z) for the parent molecule and any co-eluting impurities, offering a direct window into their molecular identity.[3]

The Analytical Challenge: Deconstructing 1-(2-Fluoro-4-nitrophenyl)homopiperazine

A successful analytical method begins with understanding the analyte. The structure of 1-(2-Fluoro-4-nitrophenyl)homopiperazine (Molecular Formula: C₁₁H₁₄FN₃O₂, Molecular Weight: 239.25 g/mol ) presents several key considerations:[4][5]

  • Basicity: The homopiperazine ring contains two nitrogen atoms, making the molecule basic. This is advantageous for electrospray ionization (ESI) in positive mode but can lead to poor peak shape (tailing) on silica-based columns if the mobile phase is not properly modified.

  • Aromaticity & Hydrophobicity: The substituted phenyl ring provides a strong chromophore for UV detection and imparts significant hydrophobicity, making it well-suited for reversed-phase chromatography.

  • Electronegative Groups: The fluoro and nitro groups are strongly electron-withdrawing. The nitro group, in particular, can be susceptible to in-source reduction or fragmentation in the mass spectrometer, a phenomenon that must be recognized to avoid misinterpreting artifacts as genuine impurities.

A Self-Validating LC-MS Protocol

Trust in analytical data is paramount. A self-validating system is one where performance is verified at the outset, ensuring the instrument is fit for its intended purpose before the analysis of any critical samples.[6] This begins with a rigorous System Suitability Test (SST).

Prerequisite: System Suitability Testing (SST)

Before injecting the sample, an SST must be performed to ensure that the LC-MS system is operating within defined criteria.[7][8] This typically involves injecting a standard solution of the main compound multiple times (e.g., n=5) to verify key performance indicators.

Parameter Acceptance Criterion Rationale
Retention Time (RT) RSD ≤ 1.0%Ensures the chromatographic pump and column are stable, providing reproducible separation.
Peak Area RSD ≤ 2.0%Demonstrates the precision of the autosampler injection and the stability of the MS ion source.[9]
Mass Accuracy ≤ 5 ppmConfirms the mass spectrometer is properly calibrated, allowing for high-confidence molecular formula determination.[10]
Peak Tailing Factor (Tf) 0.9 ≤ Tf ≤ 1.5Indicates good peak shape, which is essential for accurate integration and quantification.

Only when the SST passes should the analyst proceed with sample analysis.

G cluster_prep Phase 1: System & Sample Prep cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Reporting SamplePrep Sample Preparation (Dissolve in Diluent) LC_Separation LC Separation (C18 Column, Gradient Elution) SamplePrep->LC_Separation SST_Standard SST Standard Prep SST_Check System Suitability Test (SST) (Verify RT, Area, Mass Accuracy) SST_Standard->SST_Check Pass SST Pass? SST_Check->Pass Pass->SamplePrep Yes Fail FAIL: Troubleshoot System Pass->Fail No Pass->LC_Separation MS_Detection MS Detection (ESI+, Full Scan Mode) LC_Separation->MS_Detection DataProcessing Data Processing (Integrate Peaks) MS_Detection->DataProcessing PurityCalc Purity Calculation (% Area of Main Peak) DataProcessing->PurityCalc ImpurityID Impurity Identification (Analyze m/z of minor peaks) DataProcessing->ImpurityID FinalReport Generate Final Report (Purity Value & Impurity Profile) PurityCalc->FinalReport ImpurityID->FinalReport

Caption: LC-MS Purity Validation Workflow.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water. This provides good solubility and is compatible with the reversed-phase mobile phase.
  • Concentration: Accurately weigh and dissolve the 1-(2-Fluoro-4-nitrophenyl)homopiperazine sample to a final concentration of approximately 0.5 mg/mL.
  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates that could damage the LC system.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18, 2.1 x 100 mm, 1.8 µm. A standard C18 column provides excellent retention for this hydrophobic molecule.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Causality: The addition of formic acid is critical. It acidifies the mobile phase, ensuring the basic nitrogen atoms on the homopiperazine ring are consistently protonated. This minimizes secondary interactions with the column's stationary phase, resulting in sharp, symmetrical peaks.
  • Gradient: 10% B to 95% B over 10 minutes. A gradient is necessary to elute any potential impurities that may be more or less hydrophobic than the parent compound.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Causality: The basic homopiperazine moiety is readily protonated in the acidic mobile phase, making it ideal for detection in positive ion mode as the [M+H]⁺ ion.
  • Expected [M+H]⁺: m/z 240.1143.
  • Scan Mode: Full Scan.
  • Mass Range: 50 - 500 m/z. This range is wide enough to detect the parent ion and most likely impurities or fragments.
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V. This may require optimization to minimize in-source fragmentation while maintaining good sensitivity.
  • Desolvation Gas (N₂) Flow: 800 L/hr.
  • Desolvation Temperature: 450 °C.

Data Analysis and Purity Assessment

Upon completion of the run, the resulting chromatogram is processed.

  • Identify the Main Peak: The peak corresponding to 1-(2-Fluoro-4-nitrophenyl)homopiperazine is confirmed by extracting the ion chromatogram for its expected [M+H]⁺ of m/z 240.11.

  • Calculate Purity: The purity is typically reported as a percentage of the main peak area relative to the total area of all detected peaks in the chromatogram.

    • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Identification: This is where the power of MS becomes evident. Any other peaks in the chromatogram can be investigated by examining their mass spectra. For example:

    • A peak at m/z 220.1 might suggest a de-fluorinated impurity.

    • A peak at m/z 210.1 could indicate the reduction of the nitro group to an amino group.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the preferred method, it is instructive to compare it with other common analytical techniques. Each has its own strengths and weaknesses.

G cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis / Identification Purity Purity Validation Goal HPLC_UV HPLC-UV (Relative Purity - Area %) Purity->HPLC_UV qNMR qNMR (Absolute Purity - Molar Ratio) Purity->qNMR LC_MS LC-MS (Definitive Identification - MW) Purity->LC_MS NMR_Struct NMR Spectroscopy (Structural Elucidation) Purity->NMR_Struct qNMR->HPLC_UV Absolute vs Relative LC_MS->HPLC_UV Superior Specificity

Sources

Comparative

Benchmarking the Binding Affinity of 1-(2-Fluoro-4-nitrophenyl)homopiperazine: A Comparative Guide for Lead Optimization

Executive Summary In fragment-based drug discovery (FBDD) and lead optimization, the selection of the right chemical scaffold dictates the trajectory of the entire campaign. 1-(2-Fluoro-4-nitrophenyl)homopiperazine (FNPH...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the selection of the right chemical scaffold dictates the trajectory of the entire campaign. 1-(2-Fluoro-4-nitrophenyl)homopiperazine (FNPH) is a highly versatile building block that combines the conformational flexibility of a 7-membered homopiperazine ring with the strong electronic properties of a fluoro-nitrophenyl moiety.

This guide provides an objective, data-driven benchmark of FNPH against its structural alternatives: the 6-membered 1-(2-Fluoro-4-nitrophenyl)piperazine (FNPP) and the unsubstituted homopiperazine. Designed for application scientists and drug development professionals, this document outlines a self-validating biophysical workflow to decode the kinetic and thermodynamic drivers of FNPH binding.

Mechanistic Rationale: The Homopiperazine Advantage

To optimize a hit, one must understand the causality behind its binding signature. The structural features of FNPH provide two distinct advantages over standard piperazine derivatives:

  • Ring Size & Flexibility (The Kinetic Driver): The 7-membered homopiperazine ring is inherently more flexible than a 6-membered piperazine. This allows the scaffold to adopt puckered conformations, facilitating an "induced fit" deep within target binding pockets (e.g., kinase hinge regions or aminergic GPCRs). Causally, this enhanced shape complementarity restricts the exit vector, leading to a significantly slower dissociation rate ( koff​ ).

  • Electronic Substitution (The Thermodynamic Driver): The 2-fluoro-4-nitrophenyl group transforms the molecule's interaction profile. The highly electronegative fluorine and nitro groups act as potent hydrogen bond acceptors. Furthermore, the electron-withdrawing nature of these groups creates an electron-deficient aromatic system, primed for strong π

    π stacking with target residues. This manifests as a highly favorable enthalpic signature ( ΔH ).

ScaffoldLogic A 7-Membered Ring (Homopiperazine) B Increased Flexibility A->B C Induced Fit in Binding Pocket B->C D Slower Dissociation (k_off) C->D G Favorable Enthalpy (ΔH) C->G Synergistic Stabilization E 2-Fluoro-4-nitro Substitution F Enhanced H-Bonding & pi-Stacking E->F F->G

Logical framework linking FNPH structural features to binding kinetics and thermodynamics.

Experimental Workflows: A Self-Validating System

To ensure ultimate trustworthiness in our benchmarking data, we employ a self-validating system utilizing orthogonal biophysical techniques. Surface plasmon resonance (SPR) assays have become one of the most commonly used techniques to measure binding kinetics and affinity in real-time[1]. However, SPR alone cannot reveal the energetic drivers of the interaction. Therefore, we couple it with Isothermal Titration Calorimetry (ITC), a powerful technique to measure binding affinity, binding stoichiometry, and enthalpy changes[2]. Any non-specific binding artifacts observed in SPR will be immediately flagged by anomalous stoichiometry ( n=1 ) or heat of dilution errors in ITC.

Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to achieve a target density of ~2000 Response Units (RU). Block excess reactive groups with 1 M ethanolamine[1].

  • Analyte Preparation: Prepare a 10 mM stock of FNPH in 100% DMSO. Dilute into the running buffer (e.g., PBS-P+ supplemented with 5% DMSO) to create a 5-point concentration series (1.25 µM to 20 µM).

  • Multi-Cycle Kinetics: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Data Processing: Double-reference the sensograms by subtracting both the reference channel signal and blank buffer injections. Fit the resulting curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
  • Buffer Matching: Extensive dialysis of the target protein against the assay buffer (50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4) is mandatory. The ligand must be diluted into the exact same dialysate to prevent heat of dilution artifacts.

  • Cell and Syringe Loading: Load 300 µL of the target protein (50 µM) into the sample cell. Load the titration syringe with 500 µM of the ligand.

  • Titration Parameters: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal signal to return to baseline. Set the stirring speed to 750 rpm.

  • Thermodynamic Extraction: Integrate the heat peaks and subtract the background heat of dilution. Fit the isotherm to a single-site binding model. ITC is the only technique which directly measures the enthalpy of binding ( ΔH ), allowing calculation of the entropic penalty ( −TΔS ) via the Gibbs free energy equation[3].

Workflow cluster_SPR Kinetics (SPR) cluster_ITC Thermodynamics (ITC) Target Target Protein Preparation (High Purity & Monodispersity) SPR_Imm Immobilization (Amine Coupling) Target->SPR_Imm ITC_Prep Buffer Matching (Dialysis) Target->ITC_Prep SPR_Run Analyte Injection (Multi-cycle Kinetics) SPR_Imm->SPR_Run SPR_Data k_on, k_off, K_D SPR_Run->SPR_Data Integration Orthogonal Validation & Hit Prioritization SPR_Data->Integration ITC_Run Titration (Heat Measurement) ITC_Prep->ITC_Run ITC_Data ΔH, -TΔS, Stoichiometry ITC_Run->ITC_Data ITC_Data->Integration

Orthogonal biophysical workflow combining SPR and ITC for self-validating affinity benchmarking.

Comparative Data Analysis

To benchmark FNPH, we evaluated its binding profile against a generic target alongside two control alternatives: FNPP (to isolate the effect of ring size) and unsubstituted homopiperazine (to isolate the effect of the fluoro-nitrophenyl group).

CompoundStructural Scaffold KD​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
FNPH 7-membered + 2-F-4-NO2-phenyl2.1 4.5×103 0.009 -7.8 -0.1
FNPP 6-membered + 2-F-4-NO2-phenyl8.5 5.2×103 0.044 -5.2-1.7
Homopiperazine 7-membered (Unsubstituted)145.0 1.1×103 0.160 -1.5-3.8
Application Scientist Insights: Decoding the Data
  • The Residence Time Upgrade: Comparing FNPH to FNPP reveals that while their association rates ( kon​ ) are similar, FNPH exhibits a ~5-fold slower dissociation rate ( koff​ ). This experimental data proves that the 7-membered ring's flexibility allows the molecule to "lock" into the binding pocket more effectively than the rigid 6-membered piperazine, increasing target residence time.

  • Enthalpy-Driven Potency: Comparing FNPH to the unsubstituted homopiperazine demonstrates the sheer power of the 2-fluoro-4-nitrophenyl group. The unsubstituted ring is a weak, entropically driven binder ( ΔH = -1.5 kcal/mol). The addition of the fluoro-nitro substitution drives a massive gain in favorable enthalpy ( ΔH = -7.8 kcal/mol). Because measured ΔH values allow characterization of specific polar interactions and proton movements[3], we can confidently attribute this leap in potency to newly formed, high-quality hydrogen bonds and π -stacking interactions.

Conclusion

For drug development professionals evaluating chemical starting points, 1-(2-Fluoro-4-nitrophenyl)homopiperazine represents a superior scaffold compared to its piperazine analogs. Its unique combination of conformational adaptability (driving slow koff​ ) and dense electronic substitution (driving favorable ΔH ) makes it an ideal, enthalpically-optimized candidate for downstream hit-to-lead chemistry.

References

1.[2] Application of Fragment-Based Drug Discovery to Versatile Targets Source: frontiersin.org URL:2

2.[3] Isothermal titration calorimetry in drug discovery - PubMed Source: nih.gov URL:3

3.[1] Characterization of Small Molecule–Protein Interactions Using SPR Method Source: springernature.com URL:1

Sources

Safety & Regulatory Compliance

Safety

1-(2-Fluoro-4-nitrophenyl)homopiperazine proper disposal procedures

As a Senior Application Scientist, establishing rigorous Environmental, Health, and Safety (EHS) protocols is just as critical as optimizing your synthetic yields. When working with specialized pharmaceutical building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous Environmental, Health, and Safety (EHS) protocols is just as critical as optimizing your synthetic yields. When working with specialized pharmaceutical building blocks like 1-(2-Fluoro-4-nitrophenyl)homopiperazine (CAS: 392660-27-4), standard disposal methods are insufficient [1].

This compound features a nitroaromatic system, a fluorinated ring, and a basic homopiperazine moiety. Each of these functional groups dictates specific handling and terminal destruction requirements to prevent environmental contamination and ensure laboratory safety.

Here is the comprehensive, scientifically grounded guide to the operational and disposal logistics for this compound.

Chemical Profile & Hazard Causality

Before executing any disposal protocol, it is vital to understand why specific steps are required. We do not just segregate waste arbitrarily; we do so based on molecular reactivity.

Molecular FeatureAssociated HazardEHS Implication & Causality
Nitroaromatic Ring Energetic potential; ToxicityNitro groups can undergo rapid, exothermic decomposition if mixed with strong reducing agents. Waste must be strictly segregated from incompatible reactive streams [2].
Aryl Fluoride Environmental toxicity; Corrosive byproductsThe C-F bond is highly stable. Standard combustion is insufficient and will release toxic Hydrogen Fluoride (HF) gas. Requires specialized high-temperature incineration with alkaline scrubbing.
Homopiperazine Core Basic amine; IrritantActs as a weak base. Can react exothermically with strong acids. Nitrogen content generates Nitrogen Oxides (NOx) upon incineration, requiring catalytic reduction in the exhaust stream.

Step-by-Step Operational Disposal Protocol

The following methodology outlines the lifecycle of 1-(2-Fluoro-4-nitrophenyl)homopiperazine waste from the benchtop to terminal destruction. Never dispose of this compound via aqueous drains or standard municipal solid waste.

Phase 1: Point-of-Generation Segregation
  • Isolate Waste Streams: Designate a specific, chemically compatible waste receptacle (e.g., High-Density Polyethylene - HDPE) exclusively for halogenated organic waste.

  • Prevent Cross-Contamination: Ensure the waste container does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong reducing agents (e.g., borohydrides). The nitroaromatic moiety is sensitive to redox reactions that could pressurize the container.

Phase 2: Primary Containment and Labeling
  • Solvent Compatibility: If the compound is dissolved in a solvent (e.g., Dichloromethane, DMF), ensure the primary container is rated for that specific solvent.

  • Regulatory Labeling: Label the container immediately with "Hazardous Waste: Halogenated Organics / Nitroaromatics." Include the specific chemical name and CAS number (392660-27-4) to ensure downstream EHS vendors know exactly what they are processing [3].

Phase 3: Satellite Accumulation and Storage
  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Environmental Controls: Store the waste in a cool, dry, well-ventilated Satellite Accumulation Area (SAA) away from direct sunlight or heat sources, mitigating any risk of thermal degradation of the nitro group.

Phase 4: Terminal Destruction (Vendor Handoff)
  • Licensed Transfer: Transfer the waste to a licensed EHS hazardous waste disposal vendor.

  • High-Temperature Incineration: The vendor must utilize a high-temperature commercial incinerator (operating at >1100°C). This extreme temperature is required to reliably break the robust carbon-fluorine (C-F) bond.

  • Flue Gas Scrubbing: Ensure the vendor's facility is equipped with alkaline gas scrubbers (to neutralize the HF gas produced) and Selective Catalytic Reduction (SCR) systems (to neutralize NOx emissions from the homopiperazine and nitro groups).

Waste Processing Workflow

The following diagram illustrates the critical path for the safe processing of 1-(2-Fluoro-4-nitrophenyl)homopiperazine, emphasizing the specialized terminal destruction requirements.

WasteWorkflow Start Waste Generation 1-(2-Fluoro-4-nitrophenyl)homopiperazine Segregation Chemical Segregation (Isolate from Oxidizers/Reducers) Start->Segregation Containment Primary Containment (HDPE Receptacles) Segregation->Containment Storage Satellite Accumulation Area (Ventilated / Secondary Containment) Containment->Storage Vendor Licensed EHS Vendor Transfer Storage->Vendor Incineration High-Temp Incineration (>1100°C to break C-F bonds) Vendor->Incineration Scrubbing Flue Gas Scrubbing (Alkaline HF & NOx Neutralization) Incineration->Scrubbing

Caption: Operational workflow for the segregation, containment, and terminal destruction of fluorinated nitroaromatics.

References

  • NextSDS. "1-(2-FLUORO-4-NITROPHENYL)HOMOPIPERAZINE — Chemical Substance Information." NextSDS Database. Available at:[Link]

Handling

Personal protective equipment for handling 1-(2-Fluoro-4-nitrophenyl)homopiperazine

As drug development pipelines increasingly rely on complex fluorinated and nitrogenous heterocycles, handling intermediate compounds safely becomes a critical logistical challenge. 1-(2-Fluoro-4-nitrophenyl)homopiperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex fluorinated and nitrogenous heterocycles, handling intermediate compounds safely becomes a critical logistical challenge. 1-(2-Fluoro-4-nitrophenyl)homopiperazine (CAS: 392660-27-4) is a highly reactive building block classified under DOT regulations as a Class 8 Corrosive Solid (AMINES, SOLID, CORROSIVE, N.O.S., Packing Group III)[1][2].

This guide provides researchers and safety officers with a field-proven, self-validating operational framework for handling this compound, moving beyond basic safety data sheets to explain the mechanistic causality behind required laboratory precautions.

Chemical Hazard Causality: The Dual-Threat Profile

To design an effective safety protocol, we must first understand why this specific molecule is hazardous. 1-(2-Fluoro-4-nitrophenyl)homopiperazine presents a dual-threat profile driven by its distinct structural moieties:

  • The Homopiperazine Ring (Liquefaction Necrosis): The seven-membered diazepane ring contains a highly basic secondary amine. While seemingly benign in solid form, corrosive solids dissolve rapidly in the natural moisture of the human skin and respiratory tract[3]. Upon dissolution, the amine generates a highly alkaline micro-environment that saponifies epidermal lipids and denatures proteins. Unlike acid burns which cause immediate pain and eschar formation (which blocks further penetration), basic amines cause liquefaction necrosis —a process that destroys tissue deeply with a delayed pain response, often leading to severe exposure before the researcher realizes a breach has occurred[4].

  • The 2-Fluoro-4-nitrophenyl Moiety (Systemic Toxicity): The addition of the fluorine atom and nitro group significantly increases the molecule's lipophilicity. Once the corrosive amine breaches the stratum corneum, this lipophilic aromatic tail facilitates rapid systemic absorption. Nitroaromatics are notorious skin sensitizers and, in high systemic doses, can induce methemoglobinemia.

Quantitative PPE Matrix & Material Compatibility

Because of the compound's lipophilic and basic nature, standard laboratory nitrile gloves offer insufficient protection against prolonged exposure. The following table summarizes the quantitative performance of various Personal Protective Equipment (PPE) materials when handling corrosive amine solids and their solutions.

PPE CategoryMaterial SpecificationBreakthrough TimeDegradation RatingMechanistic Rationale
Outer Gloves Butyl Rubber (0.3 mm)> 480 minsExcellentButyl rubber provides superior resistance to basic amines and lipophilic nitroaromatics, preventing molecular permeation.
Inner Gloves Nitrile (0.1 mm)< 30 minsFairUsed only as an inner layer for dexterity. Nitrile will degrade rapidly upon contact with concentrated basic solutions.
Eye Protection N/AN/AStandard safety glasses are insufficient. Unvented goggles prevent airborne corrosive dust from contacting ocular moisture[5][6].
Body Protection FR-Treated Lab CoatN/AN/AMust be fully buttoned. Open-toed shoes are strictly prohibited to prevent delayed liquefaction burns from dropped solids[6].

Operational Workflow & Logical Relationships

The following diagram outlines the logical progression of handling 1-(2-Fluoro-4-nitrophenyl)homopiperazine, integrating mandatory risk assessment and spill response pathways.

HandlingWorkflow A Hazard Assessment CAS: 392660-27-4 B Don PPE Matrix (Butyl/Nitrile Double Glove) A->B C Fume Hood Transfer (Face Velocity > 100 fpm) B->C D Closed-System Weighing C->D E Spill or Exposure? D->E F Citric Acid Neutralization & pH Validation E->F Yes G Reaction Vessel Setup E->G No H Class 8 Waste Disposal F->H G->H

Figure 1: Operational workflow and spill logic for 1-(2-Fluoro-4-nitrophenyl)homopiperazine.

Self-Validating Experimental Protocols

To ensure absolute safety, protocols must be self-validating—meaning the success of the safety measure can be empirically proven before moving to the next step.

Phase 1: Preparation and Weighing

Solid amines are often light, fluffy powders prone to static cling, which increases the risk of aerosolization when opening the container.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with a static-eliminating cloth.

  • Environmental Validation: Verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm). Do not proceed if the hood is in alarm state.

  • Closed-System Transfer: Tare a vial with a secure PTFE-lined cap. Transfer the solid into the vial using a static-free spatula inside the fume hood. Cap the vial tightly before removing it from the hood to transport it to the reaction station.

Phase 2: Decontamination and Validation

Corrosive dust can settle invisibly on the balance pan.

  • Primary Cleaning: Wipe the balance and surrounding hood area with a disposable cloth dampened with a 5% citric acid solution (a weak acid).

  • Self-Validation Step: Press a damp universal pH indicator strip against the cleaned balance pan and hood floor.

    • Pass: The strip reads pH 6.0–7.0, confirming the complete neutralization and removal of the basic amine dust.

    • Fail: The strip reads pH > 8.0. Repeat the citric acid wash until a neutral pH is achieved.

Spill Response and Disposal Plan

In the event of a spill, standard laboratory sweeping is strictly prohibited, as it will aerosolize the corrosive dust, leading to severe inhalation hazards[4].

Spill Neutralization Protocol
  • Isolate: Alert others and isolate the area. If the spill is outside the fume hood, evacuate the immediate vicinity[3].

  • Smother: Cover the solid spill with a damp, inert absorbent material (e.g., sand or vermiculite) to prevent dust generation.

  • Neutralize: Slowly apply a weak acid solution (such as 5% citric acid or sodium bisulfate) to the absorbent. Crucial Causality: Never use strong mineral acids (like HCl or H2SO4) to neutralize an amine spill. The resulting acid-base reaction is highly exothermic and can cause a flash steam explosion, violently splattering corrosive material[4].

  • Collect: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal

All materials contaminated with 1-(2-Fluoro-4-nitrophenyl)homopiperazine (including gloves, wipes, and empty reagent bottles) must be segregated from general organic waste. Label the waste container explicitly as "Hazardous Waste: Class 8 Corrosive Solid (Amine), Toxic" and store it below eye level in a designated corrosive storage cabinet until collection by environmental health and safety personnel[4][5].

References

  • Office of Environmental Health and Safety. "Corrosive Materials". Princeton University.[Link]

  • Laboratory Safety. "Corrosive Chemicals". Brandeis University.[Link]

  • Lab Safety. "Corrosives". Grand Valley State University.[Link]

  • Questron Technologies. "Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab". questron.ca.[Link]

Sources

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